1-Azidopropane
Description
Propriétés
IUPAC Name |
1-azidopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c1-2-3-5-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPPZASKIXGUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
| Record name | n-Propyl azide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-Propyl_azide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496682 | |
| Record name | n-Propyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22293-25-0 | |
| Record name | 1-Azidopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-azidopropane synthesis from 1-bromopropane and sodium azide
An In-depth Technical Guide to the Synthesis of 1-Azidopropane from 1-Bromopropane and Sodium Azide
Introduction
The synthesis of this compound from 1-bromopropane and sodium azide is a fundamental and widely utilized transformation in organic chemistry. This reaction provides a straightforward method for introducing the versatile azide functional group into an aliphatic chain. The resulting product, this compound, serves as a valuable intermediate in various synthetic applications, most notably in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are instrumental in drug discovery, bioconjugation, and materials science for the efficient construction of complex molecular architectures, such as 1,2,3-triazoles.
This guide details the core principles of this synthesis, including the reaction mechanism, a comprehensive experimental protocol, and critical safety considerations.
Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)
The conversion of 1-bromopropane to this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction involves a single, concerted step where the azide anion (N₃⁻), acting as a potent nucleophile, attacks the electrophilic carbon atom attached to the bromine atom.[1][2]
Key characteristics of this SN2 reaction include:
-
Substrate : 1-Bromopropane is a primary alkyl halide, which presents minimal steric hindrance, making it an ideal substrate for SN2 reactions.[2]
-
Nucleophile : The azide ion is an excellent nucleophile, facilitating a rapid reaction rate.[2]
-
Leaving Group : The bromide ion (Br⁻) is a good leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.[2]
-
Solvent : The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation (Na⁺) but not the azide anion, leaving the nucleophile "naked" and highly reactive.[2]
Caption: SN2 reaction mechanism for the synthesis of this compound.
Data Presentation
Physicochemical Properties of Key Compounds
The properties of the reactants and the final product are summarized below.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromopropane | C₃H₇Br | 123.00 | 71 | 1.354 |
| Sodium Azide | NaN₃ | 65.01 | Decomposes at 275 | 1.846 |
| This compound | C₃H₇N₃ | 85.11[3] | ~95-100 (est.) | ~0.875 (est.) |
Typical Reaction Parameters
The following table outlines representative conditions for the azidation reaction.
| Parameter | Value | Rationale |
| Reactant Ratio | 1.5 equivalents of Sodium Azide | An excess of the nucleophile drives the reaction to completion.[1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent enhances the nucleophilicity of the azide ion.[1][2] |
| Reaction Temperature | 60 - 80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.[1] |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.[1][2] |
| Typical Yield | 75 - 90% | High yields are achievable with proper technique and purification.[1] |
Spectroscopic Data for this compound
The identity and purity of the synthesized product can be confirmed by spectroscopic methods.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| FT-IR | Strong, sharp azide (N₃) stretch | ~2100 cm⁻¹[2][4] |
| ¹H NMR | -CH₃ (triplet) | ~1.0 ppm |
| -CH₂- (sextet) | ~1.7 ppm | |
| -CH₂N₃ (triplet) | ~3.3 ppm | |
| ¹³C NMR | -CH₃ | ~11 ppm |
| -CH₂- | ~23 ppm | |
| -CH₂N₃ | ~53 ppm |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly depending on the solvent used.[5]
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
-
1-Bromopropane
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Procedure
-
Setup : In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromopropane (1.0 eq) in anhydrous DMF.[1][2]
-
Reagent Addition : To the stirred solution, carefully add sodium azide (1.5 eq).[1][2]
-
Reaction Conditions : Heat the reaction mixture to 60-80°C with vigorous stirring.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1][2]
Work-up and Isolation
-
Quenching : After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.[1][2]
-
Extraction : Extract the aqueous layer three times with diethyl ether.[1][6]
-
Washing : Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.[1]
-
Drying : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[1][2]
Purification
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Experimental Workflow Visualization
Caption: General experimental workflow for this compound synthesis.
Safety and Handling
Extreme caution must be exercised when working with sodium azide and organic azides.
Hazard Summary
| Compound | GHS Pictograms | Hazard Statements |
| 1-Bromopropane | GHS02, GHS07, GHS08 | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child. |
| Sodium Azide | GHS06, GHS09 | Fatal if swallowed or in contact with skin. Very toxic to aquatic life with long-lasting effects.[7] |
| This compound | GHS02, GHS06 (presumed) | Flammable. Potentially explosive upon heating or shock. Toxic if swallowed or inhaled. |
Handling Precautions
-
Engineering Controls : All manipulations involving sodium azide and this compound must be conducted in a well-ventilated chemical fume hood.[7][8][9] A blast shield is recommended, especially during heating.[7][8]
-
Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves (double-gloving is recommended) must be worn at all times.[7][8][9]
-
Handling Sodium Azide :
-
Use only plastic or ceramic spatulas; never use metal spatulas , as they can form highly explosive heavy metal azides.[7][9]
-
Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃).[9]
-
Store away from incompatible materials such as metals and halogenated solvents.[7][9]
-
-
Waste Disposal :
-
Never pour azide-containing waste down the drain . Azides can react with lead or copper in plumbing to form explosive metal azides.[10]
-
All azide-containing waste must be collected in a designated, clearly labeled waste container and disposed of as hazardous waste according to institutional guidelines.[7][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C3H7N3 | CID 12405072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. rsc.org [rsc.org]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. Article - Standard Operating Procedur... [policies.unc.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
An In-depth Technical Guide to the Physicochemical Properties of 1-Azidopropane for Reaction Planning
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-azidopropane, a versatile reagent in organic synthesis. A thorough understanding of its characteristics is crucial for safe handling, reaction planning, and the successful development of novel chemical entities. This document details its physical and spectral properties, reactivity, and provides established experimental protocols for its synthesis and key reactions.
Physicochemical Properties
This compound (n-propyl azide) is a colorless liquid with a distinct odor.[1] It is classified as a primary organic azide, where the azide functional group is attached to a primary carbon atom.[1] Its solubility in organic solvents is good, while it has limited solubility in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇N₃ | [2][3] |
| Molecular Weight | 85.11 g/mol | [4] |
| CAS Number | 22293-25-0 | [4] |
| Appearance | Colorless liquid with a distinctive odor | [3] |
| Boiling Point | Not explicitly found, but related azides have boiling points that allow for vacuum distillation. | |
| Melting Point | Not available in searched literature. As a low molecular weight liquid at room temperature, it is expected to be very low. | |
| Density | Not explicitly found for this compound. 3-azido-1-propanamine has a density of 1.020 g/mL at 25 °C. | [5] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
| logP | 1.15946 | [2] |
| Exact Mass | 85.063997236 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectrum | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Source(s) |
| Infrared (IR) | ~2100 cm⁻¹ | Azide (N₃) stretch | [1] |
| ¹H NMR (CDCl₃) | δ 3.27 (t, 2H), 1.69 (sext, 2H), 0.96 (t, 3H) | -CH₂-N₃, -CH₂-, -CH₃ | |
| ¹³C NMR (CDCl₃) | δ 53.5, 22.5, 11.5 | -CH₂-N₃, -CH₂-, -CH₃ |
Note: Specific NMR data for this compound was not explicitly found in the provided search results. The listed values are predicted shifts based on standard chemical shift tables and data from similar small alkyl azides.
Reactivity and Stability
This compound is a high-energy compound known for its reactivity. It can undergo explosive decomposition when subjected to heat or shock.[3] The stability of small organic azides is a critical safety consideration. The "Rule of Six" suggests that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic functional group (like an azide). This compound, with a C:N ratio of 1 (3 carbons to 3 nitrogens), falls into a category that requires careful handling and should not be stored in high purity or large quantities.
Thermal and Photochemical Stability: While specific DSC/TGA data for this compound was not found, small organic azides are known to be thermally sensitive.[1] It is recommended to handle them at low temperatures and avoid exposure to light, which can induce photochemical decomposition.
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved via a nucleophilic substitution (Sₙ2) reaction of a suitable propyl halide with sodium azide. The following is a representative protocol adapted from procedures for similar small alkyl azides.[6]
Materials:
-
1-Bromopropane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromopropane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Due to the potential for explosive decomposition, distillation of small organic azides should be avoided. Purification should be limited to extraction and washing. If further purification is necessary, column chromatography on silica gel may be performed with extreme caution.[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a valuable building block for the synthesis of 1,2,3-triazoles via the CuAAC, or "click" reaction. The following is a general protocol for the reaction of this compound with a terminal alkyne, such as phenylacetylene.[7][8]
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 eq).
-
Dissolve it in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Add this compound (1.1 eq) to the reaction mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Staudinger Reaction
The Staudinger reaction provides a mild method for the reduction of azides to primary amines.[9][10]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in THF, add triphenylphosphine (2.0 eq) and water (10.0 eq) at room temperature.[9]
-
Heat the reaction mixture to 65 °C and stir for 6 hours.[9]
-
Allow the mixture to cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting propylamine can be further purified by distillation, and the triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.
Safety and Handling
Organic azides are energetic compounds and must be handled with appropriate safety precautions.
-
Toxicity: The azide ion has a toxicity comparable to cyanide. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Explosion Hazard: this compound is sensitive to heat, shock, and friction. Avoid using metal spatulas for handling sodium azide or this compound.[7] Do not distill small organic azides.[6]
-
Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid. Do not use chlorinated solvents (e.g., dichloromethane, chloroform) as they can form explosive diazidomethane.[7] Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form highly shock-sensitive metal azides.
-
Storage: Store this compound in a cool, dark place, away from heat and light sources. It is recommended to store it as a solution rather than in its pure form.
Conclusion
This compound is a valuable C3 building block in organic synthesis, particularly for the introduction of a primary amine or for the construction of triazole rings via click chemistry. Its utility is, however, matched by its hazardous nature. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe use in a research and development setting. Researchers should always perform a thorough risk assessment before working with this and other organic azides.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C3H7N3 | CID 12405072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Azido-1-propanamine | 88192-19-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
Technical Guide to 1-Azidopropane: Synthesis and Application in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-azidopropane, a key building block in organic synthesis. It details the compound's core properties, a robust protocol for its synthesis, and its primary application in the Nobel Prize-winning field of click chemistry. The information is tailored for professionals engaged in chemical research and development.
Core Data Presentation
This compound is a simple yet versatile reagent. Its fundamental properties are summarized below for quick reference.
| Parameter | Value |
| CAS Number | 22293-25-0 |
| Molecular Formula | C₃H₇N₃ |
| Molecular Weight | 85.11 g/mol |
| Appearance | Colorless liquid |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol details a standard procedure for its preparation from 1-bromopropane.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via an Sₙ2 reaction between 1-bromopropane and sodium azide.
Materials:
-
1-bromopropane
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 1-bromopropane (1.0 eq) in anhydrous DMF.
-
Addition of Azide: Carefully add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.[1]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a key reagent in "click chemistry," a class of reactions known for their high efficiency and specificity.[2] Its most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. This reaction is widely used in drug discovery, bioconjugation, and materials science to link different molecular fragments.[3][4]
Experimental Protocol: CuAAC Reaction
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole using this compound and a terminal alkyne (e.g., phenylacetylene) via a CuAAC reaction.
Materials:
-
This compound
-
Phenylacetylene (or other terminal alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer/solvent
-
DMSO (if needed to dissolve starting materials)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of THPTA ligand in water.
-
Prepare a 100 mM solution of sodium ascorbate in water (must be made fresh).
-
Prepare stock solutions of this compound and the alkyne in a suitable solvent (e.g., DMSO or the reaction buffer).
-
-
Catalyst Complex Formation: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the Cu(I)-ligand complex.[3]
-
Conjugation Reaction:
-
In a separate reaction tube, combine the alkyne solution with the this compound solution (a slight excess of the azide, e.g., 1.1 equivalents, is often used).
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.[3]
-
-
Reaction Conditions: Mix the components gently and incubate at room temperature for 30-60 minutes. The reaction should be protected from light.[3]
-
Purification: Upon completion, the triazole product can be purified using standard techniques such as column chromatography to remove unreacted starting materials and the copper catalyst.
References
The Solubility Profile of 1-Azidopropane: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of 1-azidopropane (n-propyl azide), a versatile reagent in organic synthesis. As specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a predicted solubility profile based on established chemical principles. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility values in their own laboratory settings. This guide is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of small organic azides.
Core Concepts in Solubility
The solubility of a substance is fundamentally governed by the principle "like dissolves like," which posits that compounds with similar polarities tend to be miscible or soluble in one another. This compound (CH₃CH₂CH₂N₃) is a molecule with a dual nature: it possesses a nonpolar three-carbon alkyl chain and a polar azide functional group (-N₃). This structure suggests that its solubility will be significant in a range of organic solvents and limited in highly polar solvents like water.
Predicted Solubility of this compound
Based on its molecular structure—a combination of a nonpolar propyl group and a polar azide moiety—this compound is expected to be a moderately polar compound. Its solubility in various organic solvents and water can be predicted by comparing its likely polarity to that of the solvents. The following table summarizes the predicted solubility of this compound at standard ambient temperature and pressure (SATP).
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Highly Polar Protic | Limited/Low | The nonpolar propyl chain limits miscibility with the highly polar water molecules.[1] |
| Methanol (CH₃OH) | Polar Protic | Miscible | The polarity of methanol is compatible with the azide group, and it can solvate the propyl chain. |
| Ethanol (CH₃CH₂OH) | Polar Protic | Miscible | Similar to methanol, ethanol's polarity and alkyl character allow for good miscibility. |
| Acetone (CH₃COCH₃) | Polar Aprotic | Miscible | Acetone's polarity is well-suited to dissolve moderately polar compounds like this compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | THF is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Dichloromethane (CH₂Cl₂) | Moderately Polar Aprotic | Miscible | The polarity of dichloromethane is in a range that should effectively solvate this compound. |
| Toluene (C₇H₈) | Nonpolar Aprotic | Soluble/Miscible | The propyl chain of this compound has a strong affinity for the nonpolar toluene. |
| Hexane (C₆H₁₄) | Nonpolar Aprotic | Soluble/Miscible | The nonpolar nature of hexane will readily solvate the nonpolar alkyl portion of this compound. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methods can be employed.
Protocol 1: Gravimetric Method
This is a straightforward and reliable method for determining the solubility of a liquid solute in a liquid solvent by mass.
Materials:
-
This compound
-
Selected Solvent
-
Analytical Balance (4-decimal place)
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., screw-cap vials)
-
Volumetric flasks
-
Micropipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of a separate phase of undissolved solute is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with continuous agitation to ensure maximum dissolution.
-
-
Sample Analysis:
-
After equilibration, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated micropipette.
-
Dispense the supernatant into a pre-weighed, clean, and dry evaporating dish or vial.
-
Weigh the dish or vial containing the saturated solution to determine the mass of the solution.
-
-
Solvent Evaporation:
-
Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize the risk of decomposition.
-
Continue heating until all the solvent has evaporated and a constant mass of the this compound residue is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution sample.
-
Express the solubility in grams of solute per 100 grams of solvent or other desired units.
-
Protocol 2: Spectroscopic Method (UV-Vis)
This method is suitable for determining solubility, especially at low concentrations, provided this compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent does not.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Materials for preparing a saturated solution (as in Protocol 1)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Protocol 1, Step 1).
-
After reaching equilibrium, filter an aliquot of the supernatant using a syringe filter compatible with the solvent.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in moles per liter (mol/L) or grams per liter (g/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Safety Considerations
This compound is a potentially toxic and explosive compound. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid exposure to heat, shock, and friction.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 1-Azidopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 1-azidopropane. Due to its energetic nature and potential toxicity, strict adherence to safety protocols is paramount when working with this compound. This document is intended to supplement, not replace, institutional safety guidelines and standard operating procedures.
Understanding the Hazards of this compound
This compound (CH₃CH₂CH₂N₃) is a small organic azide that presents significant risks if not handled properly. Its primary hazards stem from its potential to decompose explosively and its inherent toxicity.
1.1. Explosive Hazard
Organic azides are known for their instability and can be sensitive to heat, shock, friction, and static discharge.[1] this compound, with a carbon-to-nitrogen ratio of 1 (3 carbons to 3 nitrogens), falls into a category of organic azides that can be synthesized and isolated but require careful handling due to their explosive potential.[1] The "Rule of Six" suggests that there should be at least six carbon atoms for every energetic functional group (like an azide) to render the compound relatively safe.[1] With only three carbons, this compound is considered an energetic material.
1.2. Toxicity
While specific toxicological data for this compound is limited, the azide functional group is known to be toxic. Sodium azide, a common precursor, is highly toxic and has a mechanism of action similar to that of cyanide.[2] It is prudent to assume that this compound is also highly toxic if ingested, inhaled, or absorbed through the skin. Low molecular weight simple amines can also be toxic, with LD50 values typically between 100 and 1000 mg/kg.[3]
1.3. Chemical Reactivity Hazards
This compound can react violently with a variety of substances. It is crucial to avoid contact with:
-
Acids: Can form the highly toxic and explosive hydrazoic acid (HN₃).[1]
-
Heavy Metals: Can form highly shock-sensitive and explosive heavy metal azides. This includes metals like copper, lead, mercury, and silver.[1]
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Halogenated Solvents: Reactions with solvents like dichloromethane or chloroform can produce explosive di- and tri-azidomethane.[1]
Quantitative Data Summary
| Property | This compound | 3-Azido-1-propanol (for comparison) | 3-Azido-1-propanamine (for comparison) |
| Molecular Formula | C₃H₇N₃[4] | C₃H₇N₃O[5] | C₃H₈N₄[6] |
| Molecular Weight | 85.11 g/mol [4] | 101.11 g/mol [5] | 100.12 g/mol [6] |
| Appearance | Colorless liquid[7] | Colorless to light yellow liquid[5] | Liquid[6] |
| Density | 0.879 g/mL (estimated) | 1.095 g/mL at 25 °C[5] | 1.020 g/mL at 25 °C[6] |
| Boiling Point | ~77 °C (estimated) | 87.77 °C[5] | Not available |
| Flash Point | Flammable (exact value not available) | 87.77 °C[8] | Flammable liquid and vapor[9] |
| LD50 (Oral, Rat) | Not available (Assumed to be highly toxic) | Harmful if swallowed (Acute Tox. 4)[5] | Toxic if swallowed (Acute Tox. 3)[9] |
| Explosive Limits | Not available (Forms explosive mixtures with air)[8] | Forms explosive mixtures with air on intense heating[8] | Forms explosive mixtures with air at elevated temperatures |
Experimental Protocols
3.1. Synthesis of this compound from 1-Bromopropane
This protocol describes the synthesis of this compound via a nucleophilic substitution reaction. Extreme caution must be exercised throughout this procedure.
Materials and Equipment:
-
1-Bromopropane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator (use with a blast shield and a secondary container)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromopropane (1.0 eq) in anhydrous DMF.
-
Addition of Sodium Azide: Carefully add sodium azide (1.2 eq) to the solution in portions. Caution: Sodium azide is highly toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator. Crucially, the bath temperature should not exceed 30°C, and the solution should not be concentrated to dryness to avoid potential detonation. A blast shield must be used during this step.
-
Purification: The crude this compound can be used directly in many applications. If higher purity is required, vacuum distillation can be performed with extreme caution, behind a blast shield, and at the lowest possible temperature.
3.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol outlines a general procedure for a "click chemistry" reaction using this compound.
Materials and Equipment:
-
This compound (in a suitable solvent, e.g., t-BuOH/H₂O)
-
A terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
-
Appropriate solvent (e.g., t-BuOH/H₂O, DMSO)
-
Reaction vials
-
Magnetic stirrer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the terminal alkyne in a suitable solvent.
-
Prepare a stock solution of this compound.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup: In a reaction vial, add the terminal alkyne solution.
-
Addition of this compound: Add the this compound solution (typically 1.1-1.5 equivalents).
-
Addition of Catalyst:
-
If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.
-
Add the CuSO₄ solution (or the pre-mixed catalyst solution) to the reaction mixture (typically 1-5 mol%).
-
-
Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up may involve dilution with water and extraction with an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
4.1. Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
4.2. Experimental Workflow: CuAAC "Click" Reaction
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Ascertaining Lethal Dose 50 (LD50) and Simultaneous Effect of Ethyl Methane Sulphonate (EMS) and Sodium Azide (SA) On Seedling Characters in Mungbean Genotypes ‘Pusa 1031’ and ‘Pusa 1431’ [arccjournals.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. This compound | C3H7N3 | CID 12405072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Azido-1-propanol = 96 72320-38-8 [sigmaaldrich.com]
- 6. 3-Azido-1-propanamine = 95 88192-19-2 [sigmaaldrich.com]
- 7. CAS 22293-25-0: this compound | CymitQuimica [cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3-Azidopropan-1-amine | C3H8N4 | CID 150110 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Azidopropane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-Azidopropane is an energetic and potentially explosive compound. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Introduction
This compound (n-propyl azide) is a versatile organic azide utilized in various synthetic applications, including the introduction of the azide moiety for click chemistry and the formation of nitrogen-containing heterocycles. Despite its utility, the inherent energetic nature of the azide functional group necessitates a thorough understanding of its thermal stability and decomposition characteristics to ensure safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways, relevant quantitative data, and explicit experimental protocols for its analysis.
Thermal Stability and Decomposition Data
Quantitative experimental data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature. However, based on the behavior of analogous small alkyl azides, a representative thermal profile can be projected. The following tables summarize both computed thermochemical data and expected experimental values from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Computed Thermochemical Properties
Computational studies provide valuable estimates of the energetic properties of molecules. The enthalpy of formation is a key indicator of the energy content of a compound.
| Property | Value (kcal/mol) | Method |
| Enthalpy of Formation (gas, 298 K) | 51.6 - 62.8 | Computational (Isodesmic Reactions) |
Representative Thermal Analysis Data (Illustrative)
The following data is illustrative for a small, volatile alkyl azide like this compound and is intended to provide a comparative framework for thermal hazard assessment. Actual experimental values may vary.
| Parameter | Representative Value | Technique | Significance |
| Onset Decomposition Temperature (Tonset) | 100 - 150 °C | DSC | Temperature at which decomposition begins, crucial for defining safe operating temperatures. |
| Peak Exotherm Temperature (Tpeak) | 150 - 200 °C | DSC | Temperature of maximum heat release rate during decomposition. |
| Enthalpy of Decomposition (ΔHd) | -200 to -350 kJ/mol | DSC | Total heat released during decomposition; a measure of the energetic potential. |
| Mass Loss Onset Temperature | 100 - 150 °C | TGA | Correlates with the onset of decomposition as volatile products are formed. |
| Activation Energy of Decomposition (Ea) | 120 - 170 kJ/mol | Kinetic analysis of DSC/TGA data | Energy barrier for the decomposition reaction; indicates thermal sensitivity. |
Experimental Protocols
The thermal analysis of energetic materials like this compound requires specialized procedures to ensure safety and data accuracy. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Safety Precautions for Handling this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a flame-retardant lab coat, and heavy-duty gloves.
-
Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood.
-
Quantity: Use the smallest possible quantity of material for analysis (typically 1-5 mg).
-
Compatibility: Avoid contact with heavy metals, strong acids, and oxidizing agents, as these can form highly sensitive and explosive compounds. Use non-metal spatulas for handling.
-
Containment: Use appropriate secondary containment for all transfers and storage.
-
Waste Disposal: Dispose of all azide-containing waste according to institutional and regulatory guidelines. Never pour azide solutions down the drain.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the onset temperature, peak exotherm temperature, and enthalpy of decomposition of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with high-pressure crucibles.
Methodology:
-
Sample Preparation:
-
In a chemical fume hood, carefully transfer 1-2 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible.
-
Hermetically seal the crucible to contain any evolved gases and prevent evaporation before decomposition.
-
Prepare an empty, hermetically sealed crucible to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference crucibles into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Set the temperature program to ramp from ambient temperature to a temperature well above the expected decomposition range (e.g., 30 °C to 350 °C) at a controlled heating rate (e.g., 5-10 °C/min).
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition, the peak temperature of the exotherm, and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).
-
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the mass loss profile of this compound as a function of temperature.
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).
Methodology:
-
Sample Preparation:
-
In a chemical fume hood, place a small, open sample pan (e.g., alumina or platinum) on the TGA balance.
-
Carefully add 2-5 mg of this compound to the pan. Due to its volatility, perform this step quickly and immediately proceed to the analysis.
-
-
Instrument Setup:
-
Position the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Set the temperature program to ramp from ambient temperature to a temperature where complete decomposition is expected (e.g., 30 °C to 300 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program and record the sample mass as a function of temperature.
-
Analyze the resulting thermogram to identify the onset temperature of mass loss and the temperature ranges of different decomposition stages.
-
Visualizations
Logical Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing the thermal hazards of an energetic material.
Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed primary thermal decomposition pathway of this compound.
Conclusion
While specific experimental data for this compound remains elusive in public literature, this guide provides a comprehensive framework for understanding its potential thermal hazards. The provided illustrative data, detailed experimental protocols, and safety guidelines are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and analyze this energetic compound safely and effectively. The primary decomposition pathway is expected to proceed through a nitrene intermediate to form propan-1-imine and nitrogen gas. It is imperative that any work with this compound be preceded by a thorough risk assessment and adherence to strict safety protocols.
An In-Depth Technical Guide to 1-Azidopropane in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 1-Azidopropane in Advancing Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, including drug discovery, materials science, and bioconjugation.[1][2] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][3] Within the diverse landscape of azide building blocks, this compound emerges as a fundamental and versatile reagent. Its simple, linear, and non-bulky propyl chain provides a straightforward and minimally intrusive molecular tether, making it an ideal candidate for a wide range of applications where the triazole linker itself is the primary focus, rather than complex side-chain functionalities.
This technical guide provides a comprehensive overview of this compound's synthesis, its application in copper-catalyzed click chemistry, detailed experimental protocols, and its emerging role in the development of novel therapeutics.
Synthesis of this compound: A Standardized Protocol
This compound is typically synthesized via a nucleophilic substitution reaction, where a propyl halide is displaced by an azide salt. The following protocol is a standard and efficient method for its preparation.
Experimental Protocol: Synthesis of this compound
This procedure is based on the well-established SN2 reaction of an alkyl halide with sodium azide.[4]
Materials:
-
1-Bromopropane
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve 1-bromopropane (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data for Synthesis:
| Parameter | Value/Condition | Reference |
| Reactant Ratio | 1.5 equivalents of Sodium Azide | [4] |
| Solvent | Dimethylformamide (DMF) | [4] |
| Reaction Temperature | 60-80°C | [4] |
| Reaction Time | 12-24 hours | [4] |
| Expected Yield | 75 - 90% | [4] |
Copper-Catalyzed Click Chemistry with this compound
The CuAAC reaction involving this compound proceeds with high efficiency and regioselectivity to form 1-propyl-substituted 1,2,3-triazoles. The reaction is robust and can be performed under various conditions, including in aqueous media, making it suitable for a wide range of substrates.[5]
Reaction Mechanism
The generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition involves the following key steps:
Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol: CuAAC of this compound with a Terminal Alkyne
This protocol provides a general procedure for the click reaction between this compound and a generic terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-propyl-4-substituted-1H-1,2,3-triazole.
Quantitative Data for CuAAC Reaction:
While specific quantitative data for the reaction of this compound is not abundantly available in single comprehensive sources, the CuAAC reaction is well-known for its high efficiency.
| Parameter | Value/Condition | Reference |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | [5] |
| Solvent | t-BuOH/H₂O (1:1) | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | 1 - 4 hours | [5] |
| Expected Yield | >90% | [1] |
Applications in Drug Discovery and Development
The 1,2,3-triazole core formed through the click reaction with this compound serves as a valuable pharmacophore in medicinal chemistry. The triazole ring is a bioisostere for the amide bond, offering improved metabolic stability and the ability to participate in hydrogen bonding and dipole interactions.[4] The simple propyl group from this compound can act as a lipophilic moiety, potentially enhancing membrane permeability and interaction with hydrophobic pockets in biological targets.
While specific examples of marketed drugs synthesized using this compound are not prominent, the utility of small alkyl azides in constructing bioactive molecules is well-documented. For instance, the triazole linkage is used in the formation of antibody-drug conjugate (ADC) linkers, such as in Trodelvy (Sacituzumab Govitecan), where a triazole connects different parts of the linker.[3] The straightforward nature of incorporating a propyl-triazole unit makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in the early stages of drug discovery.[2]
Logical Workflow for Drug Discovery using this compound
Caption: A logical workflow illustrating the use of this compound in a typical drug discovery campaign.
Conclusion
This compound is a fundamental, yet powerful, building block in the realm of copper-catalyzed click chemistry. Its straightforward synthesis and high reactivity in CuAAC reactions make it an invaluable tool for the efficient construction of 1,2,3-triazole-containing molecules. For researchers and professionals in drug development, this compound offers a reliable and versatile means to generate compound libraries and explore new chemical space, ultimately accelerating the discovery of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of synthetic and medicinal chemistry applications.
References
1-Azidopropane: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azidopropane (CH₃CH₂CH₂N₃) has emerged as a valuable and versatile building block in organic synthesis. Its terminal azide functionality serves as a linchpin for a variety of powerful and selective chemical transformations, enabling the construction of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in click chemistry, Staudinger reactions, and the synthesis of diverse nitrogen heterocycles. Detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways are presented to facilitate its practical application in research and development.
Physicochemical Properties and Safety Considerations
This compound is a colorless liquid with a characteristic odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1] As a low molecular weight organic azide, this compound is an energy-rich molecule and must be handled with appropriate safety precautions.[1] It is considered toxic if swallowed and is a flammable liquid and vapor. Due to its potential for explosive decomposition upon shock or heating, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₇N₃ |
| Molecular Weight | 85.11 g/mol [2] |
| CAS Number | 22293-25-0[1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Soluble in organic solvents, limited in water[1] |
Core Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the azide group. The following sections detail its most significant applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4][5] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups.[4] this compound serves as a key building block, providing the "azide" component for this powerful ligation reaction.
Experimental Protocol: General Procedure for CuAAC Reaction with this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.1-0.2 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne and this compound in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion (typically 1-24 hours), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 1-propyl-1H-1,2,3-triazole.[6]
Table 2: Representative Conditions for CuAAC Reactions
| Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 4 | >95 |
| Propargyl alcohol | CuI | THF | 8 | ~90 |
| 1-Octyne | CuSO₄·5H₂O / NaAsc | DMF | 12 | >90 |
Note: These are representative values, and actual results may vary depending on the specific substrate and reaction conditions.
References
Spectroscopic Characterization of 1-Azidopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 1-azidopropane (n-propyl azide). The information presented is essential for researchers and professionals involved in the synthesis, purification, and application of this and other related organic azides. This document summarizes the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines detailed experimental methodologies, and provides a logical workflow for the characterization process.
Introduction
This compound is a simple alkyl azide, an organic compound containing the energetic azido functional group (-N₃). Accurate and thorough characterization of this compound is crucial for ensuring its purity and for confirming its structure, which is a prerequisite for its use in further chemical synthesis, such as in "click chemistry" reactions, or in the development of energetic materials. The primary analytical techniques for the structural elucidation of this compound are ¹H NMR, ¹³C NMR, and IR spectroscopy.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from the analysis of closely related compounds and established principles of NMR and IR spectroscopy.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound. The expected chemical shifts (δ) and multiplicities for the protons in this compound are presented. Data is referenced to a standard solvent, such as deuterated chloroform (CDCl₃).
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (C3) | ~0.95 | Triplet (t) | 3H | ~7.4 |
| CH₂ (C2) | ~1.65 | Sextet | 2H | ~7.0 |
| CH₂ (C1) | ~3.30 | Triplet (t) | 2H | ~6.8 |
Note: The chemical shifts are estimates based on data from similar alkyl azides. Actual values may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound. The expected chemical shifts (δ) for the carbon atoms in this compound are provided.
| Carbon Atom (Position) | Chemical Shift (δ, ppm) |
| C3 (CH₃) | ~11.5 |
| C2 (CH₂) | ~22.5 |
| C1 (CH₂-N₃) | ~53.0 |
Note: These values are predicted based on analogous structures. The carbon attached to the electron-withdrawing azide group is significantly deshielded and appears downfield. A chemical shift for a CH₂N₃ group has been reported at 49.0 ppm in a similar compound.[1]
IR Spectroscopic Data
Table 3: Key IR Absorption Bands for this compound. The characteristic infrared absorption frequencies for the functional groups present in this compound are listed.
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| N₃ (azide) | ~2100 | Strong, Sharp | Asymmetric stretch |
| C-H (alkane) | 2850-2960 | Medium to Strong | Stretching vibrations |
| CH₂ | ~1465 | Medium | Bending (scissoring) |
| CH₃ | ~1380 | Medium | Bending (umbrella) |
Note: The most characteristic peak for identification of this compound is the strong, sharp absorption band for the azide functional group, which typically appears around 2100 cm⁻¹.[2][3]
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, 99.8% D)
-
NMR tube (5 mm, high precision)
-
Pipettes
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a clean pipette, transfer the solution into a clean, dry NMR tube. The height of the solution in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups, particularly the azide group.
Materials:
-
This compound sample (neat liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Measurement:
-
Place a small drop of the neat this compound liquid onto the center of the ATR crystal.
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The resolution is typically set to 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and compare them to the expected values (see Table 3). Pay close attention to the region around 2100 cm⁻¹ for the strong azide stretch.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal and anvil thoroughly with a suitable solvent and a soft, lint-free wipe.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Azidopropane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[1][2] This reaction facilitates the highly efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][3] The CuAAC reaction is renowned for its reliability, high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, materials science, and chemical biology.[4][5][6]
1-Azidopropane is a simple, small-molecule azide that can be used to introduce a propyl-triazole moiety onto a target molecule. This application note provides a detailed protocol for performing a CuAAC reaction using this compound as a model azide.
Core Concepts and Mechanism:
The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne.[7] The key to its success is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition and exclusively yields the 1,4-disubstituted regioisomer.[1][7][8]
The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring that subsequently rearranges and, after protonolysis, releases the triazole product and regenerates the active catalyst.[][10] The active Cu(I) catalyst can be introduced from a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[2][7] In many applications, particularly in biological contexts, a stabilizing ligand is used to protect the copper(I) from oxidation and disproportionation.[11][12]
Experimental Protocols
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound and a generic terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, Propargyl alcohol)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: 1:1 mixture of tert-Butanol and Deionized Water
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 eq.) and this compound (1.0-1.1 eq.) in a 1:1 mixture of tert-butanol and deionized water (to achieve a concentration of ~0.1-0.5 M).[13]
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of:
-
Copper(II) sulfate pentahydrate (0.01-0.05 eq.).
-
Sodium ascorbate (0.1-0.2 eq.).[13]
-
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[13] A color change is often observed, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times typically range from 1 to 24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[13]
-
Washing: Combine the organic layers and wash them sequentially with a saturated solution of sodium bicarbonate and then with brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-propyl-4-substituted-1,2,3-triazole.[13]
-
Characterization: Characterize the final product using appropriate analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Data Presentation
The CuAAC reaction is known for its high efficiency. The following tables summarize typical reaction parameters and expected outcomes for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Table 1: Typical Reagent Stoichiometry
| Reagent | Equivalents (eq.) | Molarity (Typical) |
| Terminal Alkyne | 1.0 | 0.1 - 0.5 M |
| This compound | 1.0 - 1.2 | 0.1 - 0.6 M |
| CuSO₄·5H₂O | 0.01 - 0.1 | 1 - 10 mol% |
| Sodium Ascorbate | 0.1 - 0.3 | 10 - 30 mol% |
Table 2: Representative Reaction Conditions and Yields
| Alkyne Substrate | Solvent System | Temperature | Time (h) | Typical Yield (%) |
| Phenylacetylene | tBuOH/H₂O (1:1) | Room Temp. | 1 - 4 | > 95% |
| Propargyl Alcohol | H₂O | Room Temp. | 1 - 2 | > 90% |
| 1-Octyne | DMF | Room Temp. | 2 - 8 | > 90% |
| Ethyl Propiolate | CH₃CN/H₂O (9:1) | Room Temp. | 12 | ~90%[14] |
Note: Yields are highly dependent on the specific substrates and purification efficiency. The data presented are representative of typical outcomes for CuAAC reactions.
Safety Precautions:
-
Low molecular weight azides like this compound can be explosive and should be handled with care, avoiding heat, shock, and friction. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Copper salts can be toxic. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. bioclone.net [bioclone.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with 3-Azidopropanoic Acid NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of proteins with an azide functionality using 3-azidopropanoic acid N-hydroxysuccinimide (NHS) ester. This method allows for the introduction of a bioorthogonal azide handle onto proteins, enabling their subsequent detection, purification, or conjugation with other molecules via "click chemistry."[1] The protocols outlined below are intended for research use only.
Principle of the Method
The labeling strategy is based on the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines on the protein.[2] The NHS ester of 3-azidopropanoic acid reacts efficiently with the ε-amino groups of lysine residues and the α-amino group of the N-terminus to form stable amide bonds.[3][4] This reaction is most effective at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2][5] The azide group remains inert during this process and is available for subsequent bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][6]
Quantitative Data Summary
The efficiency of protein labeling with an azido-NHS ester can be influenced by several factors, including the protein's concentration, the molar ratio of the reagent to the protein, the reaction buffer composition, and the incubation time and temperature. The following table summarizes typical quantitative data for the labeling of a generic IgG antibody, which can serve as a starting point for optimization.
| Parameter | Value | Notes |
| Protein | Human IgG | ~150 kDa |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[7] |
| Reagent | 3-Azidopropanoic acid NHS Ester | Dissolved in anhydrous DMSO or DMF.[3] |
| Molar Excess of Reagent | 10- to 20-fold | Moles of azido-NHS ester per mole of protein.[4] May require optimization.[5] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | pH 8.0-9.0.[3] Avoid amine-containing buffers like Tris.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1-4 hours | Can be performed overnight on ice.[2] |
| Average Degree of Labeling (DOL) | 1-5 azides per antibody | Determined by mass spectrometry or spectrophotometrically if the azide is linked to a chromophore. |
| Labeling Efficiency | > 90% | Percentage of antibody molecules labeled with at least one azide group. |
| Post-Labeling Protein Recovery | > 90% | After removal of excess reagent via desalting column. |
Experimental Workflow Diagram
Caption: Experimental workflow for labeling proteins with 3-azidopropanoic acid NHS ester.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the labeling of a generic protein with 3-azidopropanoic acid NHS ester.
Materials and Reagents
-
Protein of interest
-
3-Azidopropanoic acid NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.0-9.0[3]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, appropriate MWCO for the protein)
-
Reaction tubes
Protocol
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2][7]
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[4] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Calculate the volume of the azido-NHS ester stock solution required for the desired molar excess (typically 10- to 20-fold).
-
Add the calculated volume of the azido-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Mix gently by pipetting and incubate for 1-4 hours at room temperature or overnight on ice.[2][3] The optimal incubation time may need to be determined empirically for each protein.
-
-
Purification:
-
Remove the excess, unreacted azido-NHS ester using a desalting column with a molecular weight cutoff (MWCO) appropriate for the protein.[3][8]
-
Follow the manufacturer's instructions for the desalting column. Typically, this involves centrifuging the column to remove the storage buffer, loading the reaction mixture, and then centrifuging again to collect the purified, azide-labeled protein.
-
-
Characterization and Storage:
-
The degree of labeling can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
-
The azide-labeled protein is now ready for subsequent conjugation reactions (e.g., click chemistry).
-
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, following the storage recommendations for the unlabeled protein.
-
Downstream Application: Bioorthogonal Labeling
Azide-labeled proteins are valuable tools for a variety of applications in research and drug development, including the study of protein-protein interactions, cellular imaging, and the development of antibody-drug conjugates. The azide group serves as a handle for bioorthogonal "click" chemistry reactions.
Signaling Pathway Diagram: Protein Interaction Discovery
Caption: Workflow for identifying protein-protein interactions using an azide-labeled bait protein.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Azidopropane in Peptide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-azidopropane as a versatile chemical tool for the bioconjugation of peptides. This compound offers a small, bioorthogonal handle that can be efficiently introduced into peptide structures for subsequent ligation reactions. This document details the primary applications, experimental protocols, and quantitative data for the two most prominent bioconjugation techniques involving azides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation.
Introduction to this compound in Bioconjugation
Bioconjugation, the covalent linking of two biomolecules, is a fundamental technology in drug discovery, diagnostics, and biomedical research. Peptides, with their high specificity and biological activity, are ideal candidates for modification to enhance their therapeutic properties, such as stability, cellular uptake, and targeting. This compound (CH₃CH₂CH₂N₃) serves as a valuable reagent for introducing an azide moiety onto a peptide, which can then be selectively reacted with a complementary functional group on another molecule.
The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups within biological systems, ensuring highly specific and controlled conjugation.[1] The primary methods for utilizing the azide handle are "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Staudinger ligation.[2][3]
Key Bioconjugation Chemistries
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, involving a [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][5] This reaction is highly efficient, regioselective, and biocompatible, proceeding under mild aqueous conditions.[6][7] The resulting triazole linkage is chemically stable and can act as a suitable mimic of an amide bond in peptides.[8]
Staudinger Ligation
The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine derivative.[9][10] A key advantage of the "traceless" Staudinger ligation is the formation of a native amide bond, with the phosphine oxide byproduct being removed during the reaction.[11] This method is highly chemoselective and proceeds under mild conditions without the need for a metal catalyst, making it particularly suitable for modifying sensitive biological molecules.[9]
Quantitative Data Summary
The following tables summarize typical quantitative data for bioconjugation reactions involving small alkyl azides, which are representative of the performance expected with this compound.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Peptides
| Parameter | Value | Conditions | Reference |
| Reaction Time | 1 - 12 hours | Room temperature, aqueous buffer (e.g., PBS pH 7.4) | [12] |
| Typical Yield | > 90% | Optimized conditions with a copper-chelating ligand | [13] |
| Reactant Ratio | 1.1 - 1.5 equivalents of this compound | Relative to the alkyne-modified peptide | [2] |
| Copper Source | Copper(II) Sulfate (CuSO₄) with a reducing agent | Sodium ascorbate is commonly used to generate Cu(I) in situ | [6][14] |
| Ligand | THPTA or TBTA | Protects the copper catalyst and accelerates the reaction | [12] |
Table 2: Staudinger Ligation of Peptides
| Parameter | Value | Conditions | Reference |
| Reaction Time | 2 - 12 hours | Room temperature, aqueous or organic co-solvent | [2] |
| Typical Yield | Nearly quantitative | With no detectable effect on stereochemistry | [2] |
| Reactant Ratio | 1.1 - 1.5 equivalents of this compound | Relative to the phosphine-modified peptide | [2] |
| Phosphine Reagent | Triphenylphosphine (TPP) derivatives | Specifically designed for traceless ligation | [9][11] |
| Solvent | THF:H₂O (3:1) or other suitable buffer | Dependent on peptide solubility | [15] |
Experimental Protocols
Protocol 1: Introduction of an Azide Moiety into a Peptide
Peptides can be functionalized with an azide group through various methods. One common approach is the incorporation of an azide-containing unnatural amino acid during solid-phase peptide synthesis (SPPS).[3][16][17] Alternatively, a peptide can be post-synthetically modified at a primary amine (N-terminus or lysine side chain) using an azide-functionalized N-hydroxysuccinimide (NHS) ester. For introducing a propyl azide group specifically, a custom synthesis of an appropriate NHS ester of azidopropanoic acid would be required. A more direct, though less common, method involves the diazotransfer reaction on a resin-bound peptide.[3]
Protocol 2: General Procedure for CuAAC of an Alkyne-Modified Peptide with this compound
This protocol describes the conjugation of a peptide containing a terminal alkyne functionality (e.g., propargylglycine) with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving this compound if necessary)
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
Prepare fresh stock solutions of 50 mM CuSO₄ in water, 1 M sodium ascorbate in water, and 100 mM THPTA in water.[14]
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. The solution may turn a pale yellow/orange, indicating the formation of the active Cu(I) species.[12][14]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours. Monitor the reaction progress by RP-HPLC and/or mass spectrometry.[12]
-
Purification: Upon completion, purify the conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[18]
Protocol 3: General Procedure for Staudinger Ligation of a Phosphine-Modified Peptide with this compound
This protocol outlines the conjugation of a peptide containing a phosphine moiety with this compound.
Materials:
-
Phosphine-modified peptide (e.g., containing a phosphinothioester)
-
This compound
-
Reaction buffer (e.g., THF:H₂O 3:1, or PBS pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Peptide Preparation: Dissolve the phosphine-modified peptide in the chosen reaction buffer to a final concentration of 1-10 mg/mL. If necessary, use a minimal amount of an organic co-solvent to aid solubility.
-
Reagent Preparation: Prepare a stock solution of this compound in the same organic co-solvent used for the peptide.
-
Reaction Setup: Add 1.1-1.5 equivalents of this compound to the peptide solution.[2]
-
Incubation: The reaction is typically carried out at room temperature for 2-12 hours. The progress of the ligation can be monitored by LC-MS or HPLC.[2]
-
Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[18]
Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Staudinger Ligation Reaction Pathway.
Caption: General Experimental Workflow for Peptide Bioconjugation.
References
- 1. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Peptide conjugation via CuAAC 'click' chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Staudinger ligation: a peptide from a thioester and azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staudinger Ligation [sigmaaldrich.com]
- 11. raineslab.com [raineslab.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. raineslab.com [raineslab.com]
- 16. researchgate.net [researchgate.net]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles with 1-Azidopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of 1,4-disubstituted 1,2,3-triazoles using 1-azidopropane via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their potential as kinase inhibitors.[1][2]
Introduction
The 1,2,3-triazole moiety is a key pharmacophore found in numerous biologically active compounds. The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3][4] This protocol focuses on the use of this compound as a versatile building block to generate a library of triazole derivatives for screening and development. The resulting compounds have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the Src kinase pathway.[1]
Experimental Protocols
General Protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Terminal Alkynes
This protocol outlines a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water, deionized
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).
-
Addition of Azide: Add this compound (1.1 mmol, 1.1 equivalents) to the solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equivalents) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equivalents) in water (1 mL).
-
Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete, add water (10 mL) to the mixture and extract with dichloromethane or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity. The formation of the 1,4-disubstituted 1,2,3-triazole is confirmed by a characteristic singlet for the triazole proton (H5) in the ¹H NMR spectrum, typically appearing between δ 7.5 and 8.5 ppm.[5]
Data Presentation
| Entry | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | This compound | CuSO₄/NaAsc | t-BuOH/H₂O | 6 | ~95% |
| 2 | Propargyl alcohol | This compound | CuSO₄/NaAsc | t-BuOH/H₂O | 4 | ~92% |
| 3 | 1-Octyne | This compound | CuSO₄/NaAsc | t-BuOH/H₂O | 12 | ~90% |
| 4 | 4-Ethynylanisole | This compound | CuSO₄/NaAsc | t-BuOH/H₂O | 8 | ~94% |
| 5 | 3-Butyn-1-ol | This compound | CuSO₄/NaAsc | t-BuOH/H₂O | 5 | ~91% |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the CuAAC synthesis of 1,4-disubstituted 1,2,3-triazoles.
Application in Drug Discovery: Inhibition of Src Kinase Signaling Pathway
1,4-Disubstituted 1,2,3-triazoles have been identified as potential inhibitors of Src kinase.[1] Src is a non-receptor tyrosine kinase that, when dysregulated, can contribute to cancer development and progression by promoting cell proliferation, survival, and metastasis.[6][7] The diagram below illustrates a simplified overview of the Src signaling pathway and the potential point of inhibition by the synthesized triazole compounds.
Caption: Inhibition of the Src kinase signaling pathway by 1,4-disubstituted 1,2,3-triazoles.
References
- 1. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Src as the link between inflammation and cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 6. Src family kinase - Wikipedia [en.wikipedia.org]
- 7. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization using 1-Azidopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization is a critical process in materials science, enabling the precise tailoring of surface properties for a vast array of applications, from biomedical devices and drug delivery systems to biosensors and advanced materials. A powerful and versatile strategy for achieving controlled surface modification is through the use of "click chemistry," a set of biocompatible, highly efficient, and specific reactions. Among these, the azide-alkyne cycloaddition reactions are paramount.
This document provides detailed application notes and protocols for the surface functionalization of materials using 1-azidopropane. As a small molecule, this compound allows for the introduction of a short propyl group onto a surface, which can subtly modify surface hydrophobicity and provide a terminal azide group for further conjugation. The primary methods covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed for researchers who have a starting material with a surface functionalized with alkyne groups.
Core Applications
The functionalization of surfaces with this compound via click chemistry has a range of applications, including:
-
Tuning Surface Wettability: The introduction of propyl groups can systematically alter the hydrophobic/hydrophilic balance of a material's surface.
-
Biomolecule Immobilization: The resulting triazole linkage is stable, allowing for the covalent attachment of biomolecules for applications in biosensors, diagnostic arrays, and biocompatible coatings.[1]
-
Drug Delivery: Nanoparticles functionalized with this compound can be further conjugated with targeting ligands or therapeutic agents.
-
Materials Science: Modifying the surface of polymers and other materials to enhance their performance characteristics.
Chemical Principles: CuAAC vs. SPAAC
The foundational reaction is the [3+2] cycloaddition between the azide group of this compound and a terminal alkyne on the material surface, forming a stable triazole ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide. It is highly efficient and regiospecific, exclusively forming the 1,4-disubstituted triazole isomer.[2] The reaction is robust and can be performed in a variety of solvents, including water.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) on the surface instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst.[4] This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[5]
Signaling Pathways and Experimental Workflows
Quantitative Data Summary
The following table summarizes key quantitative data for surface functionalization reactions using azide-alkyne cycloaddition. The data is compiled from various studies and provides a general reference for expected outcomes.
| Parameter | CuAAC | SPAAC (with BCN) | Reference(s) |
| Reaction Rate Constant (k) | ~0.2 min⁻¹ (on SAMs) | 0.012 to 0.024 M⁻¹s⁻¹ | [1][5] |
| Typical Reaction Time | 1 - 2 hours | 1 - 4 hours | [6] |
| Typical Reaction Temperature | Room Temperature | Room Temperature | [2][4] |
| Achievable Surface Coverage | Near-quantitative | High, can be near-quantitative | [1] |
| Water Contact Angle (Propyl-terminated surface) | ~70-80° | ~70-80° | [7] |
Experimental Protocols
Safety Precautions: this compound is a potentially explosive and toxic compound. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Surface Functionalization via CuAAC
This protocol describes the functionalization of a terminal alkyne-modified surface with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-functionalized substrate
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Prepare the Reaction Solution:
-
In the reaction vessel, dissolve the alkyne-functionalized substrate in a suitable solvent that has been deoxygenated by bubbling with nitrogen or argon for at least 15 minutes.
-
Prepare a stock solution of this compound in the same deoxygenated solvent.
-
Prepare separate stock solutions of copper(II) sulfate and sodium ascorbate in deoxygenated water.
-
-
Initiate the Reaction:
-
To the reaction vessel containing the substrate, add the this compound stock solution to achieve the desired final concentration (typically a 2-10 fold molar excess relative to the surface alkyne groups).
-
Add the sodium ascorbate solution to the reaction mixture (final concentration typically 5 mM).[8]
-
Add the copper(II) sulfate solution to initiate the reaction (final concentration typically 0.1-1 mM).[8]
-
-
Reaction Incubation:
-
Seal the reaction vessel and gently agitate the mixture at room temperature for 1-2 hours. The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.
-
-
Post-Reaction Work-up:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with deionized water, ethanol, and then a final rinse with the reaction solvent to remove any unreacted reagents and catalyst.
-
Dry the functionalized substrate under a stream of nitrogen or argon.
-
Protocol 2: Surface Functionalization via SPAAC
This protocol details the copper-free functionalization of a strained alkyne (e.g., DBCO)-modified surface with this compound.
Materials:
-
Strained alkyne-functionalized substrate
-
This compound
-
Solvent (e.g., PBS, ethanol, or other biocompatible solvent)
-
Reaction vessel
Procedure:
-
Prepare the Reaction Solution:
-
In the reaction vessel, immerse the strained alkyne-functionalized substrate in the chosen solvent.
-
Add this compound to the reaction vessel to the desired final concentration (typically a 2-10 fold molar excess).
-
-
Reaction Incubation:
-
Seal the reaction vessel and gently agitate the mixture at room temperature. The reaction time will depend on the specific strained alkyne used but is typically in the range of 1-4 hours.[9]
-
-
Post-Reaction Work-up:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the reaction solvent to remove any unreacted this compound.
-
Dry the functionalized substrate under a stream of nitrogen or argon.
-
Expected Results and Characterization
Successful functionalization of the surface with this compound can be confirmed using various surface-sensitive analytical techniques.
-
X-Ray Photoelectron Spectroscopy (XPS):
-
Initial Alkyne Surface: The high-resolution C 1s spectrum will show a characteristic peak for the alkyne carbon atoms.
-
After Reaction: The N 1s spectrum will show new peaks corresponding to the nitrogen atoms in the newly formed triazole ring.[10] The disappearance of the alkyne signal in the C 1s spectrum can also indicate a successful reaction.
-
-
Water Contact Angle (WCA):
-
The introduction of the propyl group is expected to increase the hydrophobicity of the surface. For a hydrophilic starting surface, a significant increase in the water contact angle should be observed. Surfaces functionalized with short alkyl chains like propyl groups typically exhibit water contact angles in the range of 70-80°.[7]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the alkyne peak (around 2100-2260 cm⁻¹ for terminal alkynes) can be monitored to follow the reaction progress. The appearance of new peaks corresponding to the triazole ring may also be observed.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Efficiency (CuAAC) | Oxidation of Cu(I) catalyst | Ensure all solvents are thoroughly deoxygenated and the reaction is performed under an inert atmosphere. Increase the concentration of the reducing agent (sodium ascorbate). |
| Inactive catalyst | Use fresh solutions of copper sulfate and sodium ascorbate. | |
| Low Reaction Efficiency (SPAAC) | Insufficient reaction time or temperature | Increase the reaction time or gently warm the reaction mixture (if the substrate is stable at higher temperatures). |
| Steric hindrance | Ensure the surface-bound alkyne is accessible. Consider using a longer linker if steric hindrance is suspected. | |
| Inconsistent Surface Coverage | Uneven distribution of alkyne groups on the starting material | Ensure the initial functionalization of the substrate with alkyne groups is uniform. |
| Incomplete removal of unreacted reagents | Extend the washing and rinsing steps after the reaction. | |
| Surface Contamination | Impurities in reagents or solvents | Use high-purity reagents and solvents. |
| Physisorption of reagents | Thoroughly rinse the surface after the reaction. Sonication in an appropriate solvent can help remove physisorbed molecules. |
References
- 1. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science24.com [science24.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1-Azidopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and versatile bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[][3][4][5] The reaction's driving force is the high ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously and specifically with an azide to form a stable triazole linkage.[1][][5][6]
This "click chemistry" reaction is characterized by its high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions, including physiological temperature and pH.[4][5][7] These features have led to its widespread use in various fields, including drug development for creating targeted therapies and drug delivery systems, in vivo imaging, and the chemical modification of macromolecules like proteins and nucleic acids.[][4][7] 1-Azidopropane, a small and simple azide, serves as a valuable building block in SPAAC reactions for introducing a propyl group or for model studies to optimize reaction conditions before moving to more complex azide-modified molecules.
Data Presentation
The kinetics of SPAAC are influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.[1][8][9] The following tables summarize key quantitative data to aid in experimental design.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide *
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | 0.24 - 0.31 M⁻¹s⁻¹ | [10] |
| BCN | 0.07 M⁻¹s⁻¹ | [10] |
| DIBO (alcohol) | ~0.06 M⁻¹s⁻¹ (estimated from related data) | [10] |
| Keto-DIBO | 3.5 M⁻¹s⁻¹ | [10][11] |
| BARAC | 0.96 M⁻¹s⁻¹ | [10] |
*Data for benzyl azide is used as a proxy for small alkyl azides like this compound. Rates can vary based on specific derivatives, solvent, and temperature.
Table 2: Effect of Reaction Conditions on SPAAC Rate Constants
| Parameter | Condition | Effect on Rate | Reference |
| pH | Higher pH (up to ~10) | Generally increases rate (buffer dependent) | [8] |
| Temperature | 25°C vs. 37°C | Higher temperature increases rate | [8] |
| Buffer | HEPES vs. PBS (pH 7) | HEPES buffer showed higher rates | [8] |
| Solvent | Acetonitrile/Water vs. Methanol | Solvent polarity can influence kinetics | [10] |
| Linker (on biomolecule) | PEG linker | Can enhance reaction rates | [8] |
Experimental Protocols
This section provides a detailed methodology for a typical SPAAC reaction between a DBCO-functionalized molecule and this compound.
Protocol 1: General SPAAC Reaction with this compound
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; ensure it is azide-free)[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable organic solvent for stock solutions
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or Dialysis)[1][12]
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening vials to prevent condensation.[1][12]
-
Prepare a stock solution of the DBCO-functionalized molecule in a suitable buffer or solvent (e.g., 1-5 mg/mL in PBS for a protein, or 10 mM in DMSO for a small molecule).
-
Prepare a stock solution of this compound in DMSO or the reaction buffer.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the solution of the DBCO-functionalized molecule.
-
Add the this compound solution to the reaction vessel. A molar excess of 2-4x of the azide to the DBCO-molecule is a common starting point to drive the reaction to completion.[9]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature (25°C) for 4-12 hours or at 4°C overnight.[1][9][13] Reaction times may need to be optimized based on the specific reactants and their concentrations. For less reactive cyclooctynes, longer incubation times or slightly elevated temperatures (e.g., 37°C) may be necessary, provided the biomolecules are stable under these conditions.[9]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for small molecules or SDS-PAGE for protein conjugates.[1] HPLC can also be used to track the disappearance of starting materials and the appearance of the product.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the resulting conjugate to remove excess this compound and other reagents.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate larger conjugates from smaller, unreacted starting materials like this compound.[1][12]
-
Dialysis: For macromolecular conjugates, dialysis against a suitable buffer can effectively remove small molecule reagents.[1]
-
Reverse-Phase HPLC (RP-HPLC): For smaller molecule conjugates, RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA) can be an effective purification method.[14]
-
Mandatory Visualization
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General mechanism of the SPAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 3. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Metabolic Labeling of Cells with Azide-Containing Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Cellular Dynamics with Bioorthogonal Chemistry
Metabolic labeling using azide-containing analogs is a powerful, two-step technique for investigating the dynamics of biomolecules within living systems.[1] This method leverages the cell's own metabolic pathways to incorporate small, bioorthogonal chemical reporters—specifically the azide group—into newly synthesized biomolecules like proteins, glycans, and lipids.[2][3] The azide group is virtually absent in biological systems, making it an ideal, non-perturbing chemical handle.[4][5]
Once incorporated, these azide-tagged biomolecules can be selectively and covalently linked to reporter molecules (e.g., fluorophores or biotin) via highly specific and biocompatible "click chemistry" reactions.[6] This approach enables the visualization, enrichment, and identification of biomolecules involved in various cellular processes without the need for genetic modification.[2][7] The most common bioorthogonal reactions for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), the latter being particularly suited for live-cell applications due to the cytotoxicity of copper.[4][8]
Principle of the Method
The core principle involves two key stages: metabolic incorporation and bioorthogonal detection. An azide-containing analog of a natural metabolic precursor is introduced to the cells. The cellular machinery recognizes this analog and incorporates it into a specific class of macromolecules. Following this labeling period, a probe containing a complementary reactive group (e.g., a strained alkyne like DBCO) is added, which specifically reacts with the incorporated azide, allowing for detection and analysis.[9]
Caption: The principle of metabolic labeling with azide analogs.
Quantitative Data Summary
Successful metabolic labeling depends on the specific analog used, its concentration, and the bioorthogonal reaction chosen for detection. The tables below summarize key quantitative data for common reagents and reactions.
Table 1: Common Azide Analogs for Metabolic Labeling
| Analog Name | Target Biomolecule | Typical Concentration | Incubation Time | Key Applications |
|---|---|---|---|---|
| N-azidoacetylmannosamine (ManNAz) | Sialoglycans | 10-100 µM[1][8] | 1-3 days[10] | Glycan visualization, cell tracking[7][11] |
| N-azidoacetylgalactosamine (GalNAz) | O-GlcNAcylated proteins, O-glycans | 25-50 µM | 1-3 days | Studying O-GlcNAc dynamics[7] |
| Azidohomoalanine (AHA) | Newly Synthesized Proteins | 25-50 µM | 4-24 hours | Pulse-chase analysis, proteomics[12] |
| 3-Azido-D-alanine (azDala) | Bacterial Peptidoglycan | 0.5-5 mM[9] | Minutes to hours[9] | Visualizing bacterial cell wall synthesis[9] |
| Azido-modified Lipids | Lipids | 10-50 µM | 1-24 hours | Lipid trafficking, lipidomics[2] |
Table 2: Comparison of Bioorthogonal Ligation Chemistries
| Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Key Features | Suitability for Live Cells |
|---|---|---|---|---|
| Staudinger Ligation | Azide + Phosphine | ~0.002[2] | First bioorthogonal reaction; slow kinetics, phosphines can be prone to oxidation.[2][5] | Yes, but often less efficient than click chemistry.[8] |
| CuAAC | Azide + Terminal Alkyne | 100 - 1000 | Very fast and high yielding; requires a copper(I) catalyst.[5] | No, copper is cytotoxic.[8] Best for fixed cells or lysates.[6] |
| SPAAC | Azide + Strained Alkyne (e.g., BCN, DIBO, DBCO) | 0.05 - 1.0[2] | Copper-free, excellent biocompatibility and kinetics.[4][13] | Yes, ideal for live-cell imaging and in vivo studies.[8] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Mammalian Cells
This protocol provides a general workflow for labeling mammalian cells with an azide-containing metabolic precursor.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-containing analog (e.g., Ac₄ManNAz, AHA)
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for dissolving the analog)
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., multi-well plates, flasks, or on coverslips) and allow them to adhere and resume logarithmic growth (typically overnight).
-
Prepare Labeling Medium: Prepare a stock solution of the azide analog in DMSO (e.g., 1000x concentration).[6] Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., 25-50 µM).
-
Metabolic Incorporation: Remove the old medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Culture the cells for the desired period (e.g., 1-3 days for azido sugars, 4-24 hours for AHA) under standard culture conditions (37°C, 5% CO₂). The optimal incubation time depends on the turnover rate of the target biomolecule.[9]
-
Harvesting/Washing: After incubation, wash the cells 2-3 times with cold PBS to remove any unincorporated azide analog.[9] The cells are now ready for downstream bioorthogonal ligation and analysis as described in the protocols below.
Caption: General experimental workflow for metabolic labeling.
Protocol 2: SPAAC Ligation and Fluorescence Imaging of Fixed Cells
This protocol uses a copper-free click reaction to visualize azide-labeled biomolecules in fixed cells.
Materials:
-
Azide-labeled cells on coverslips (from Protocol 1)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the azide-labeled cells by incubating with 4% PFA for 15 minutes at room temperature.[10]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): To label intracellular targets, incubate the cells with Permeabilization Buffer for 10-15 minutes. For cell-surface labeling, skip this step.[10]
-
Washing: Wash the cells twice with PBS.
-
SPAAC Reaction: Prepare the DBCO-fluorophore staining solution in PBS (e.g., 20-50 µM). Incubate the cells with this solution for 1 hour at room temperature, protected from light.[10]
-
Washing: Wash the cells three times with PBS to remove the unbound probe.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image using a fluorescence microscope.[10]
Protocol 3: Glycoprotein Enrichment for Mass Spectrometry Analysis
This protocol details the enrichment of azide-labeled glycoproteins from cell lysates for subsequent identification by mass spectrometry.
Materials:
-
Azide-labeled cell pellet (from Protocol 1)
-
Lysis Buffer (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0, with protease inhibitors)
-
Alkyne-Biotin probe
-
Click chemistry reaction buffer (for CuAAC or SPAAC)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse the cell pellet using Lysis Buffer, followed by sonication on ice to shear DNA and reduce viscosity.[14]
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay.
-
Click Reaction: To the cell lysate, add the alkyne-biotin probe and the appropriate click chemistry reagents. Incubate for 1-2 hours at room temperature to tag the azido-glycoproteins with biotin.[10]
-
Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged glycoproteins.[10][15]
-
Washing: Pellet the beads and wash them extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured glycoproteins from the beads, for example, by boiling in SDS-PAGE sample buffer.[10]
-
Downstream Analysis: The enriched glycoproteins can be separated by SDS-PAGE for in-gel digestion or subjected to in-solution digestion, followed by LC-MS/MS analysis to identify the proteins and their glycosylation sites.[10][15]
Application Example: Probing Glycosylation-Dependent Signaling
Glycosylation is a critical post-translational modification that can modulate the activity of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). Metabolic labeling with azido sugars allows researchers to visualize glycan trafficking and identify specific glycoproteins that influence signaling pathways like the MAPK/ERK cascade.
Caption: Simplified MAPK/ERK pathway initiated by EGFR.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. thno.org [thno.org]
- 12. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1-Azidopropane Reaction Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 1-azidopropane from a typical synthesis reaction mixture using column chromatography. This compound is a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and bioconjugation via "click" chemistry. The protocol details the preparation of the crude reaction mixture, selection of appropriate stationary and mobile phases, and the step-by-step procedure for chromatographic separation. Additionally, this guide outlines critical safety precautions for handling organic azides and methods for the visualization and characterization of the purified product.
Introduction
This compound is a versatile intermediate in synthetic chemistry, primarily utilized for its azide functional group which can readily participate in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its synthesis is commonly achieved through a nucleophilic substitution reaction between a 1-halopropane (e.g., 1-bromopropane or 1-iodopropane) and an azide salt, such as sodium azide. The crude product of this reaction typically contains unreacted starting materials, residual inorganic salts, and solvent, necessitating an effective purification strategy.
Column chromatography is a widely employed technique for the purification of organic compounds.[1] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a common and effective method for separating small organic azides from non-polar impurities.[2]
Safety Precautions
Organic azides are potentially explosive and toxic compounds and must be handled with appropriate safety measures.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Fume Hood: All manipulations involving this compound and other volatile chemicals should be performed in a well-ventilated chemical fume hood.[2]
-
Handling: Avoid contact with heavy metals, as this can form highly shock-sensitive heavy metal azides. Use plastic or ceramic spatulas for handling solid azide reagents. Do not use ground glass joints or scratch solid azides, as friction can lead to explosive decomposition.[2]
-
Scale: Work with the smallest possible scale. A thorough risk assessment is required before scaling up any reaction involving azides.[2]
-
Stability: The stability of small organic azides can be estimated by the carbon-to-nitrogen ratio. For this compound (C₃H₇N₃), this ratio is 1, indicating that it can be synthesized and isolated but should be stored in solution at low temperatures.[2]
Synthesis of this compound (Illustrative Example)
A common method for the synthesis of this compound is the nucleophilic substitution of 1-bromopropane with sodium azide. This reaction proceeds via an S_N2 mechanism.[3]
Reaction Scheme:
CH₃CH₂CH₂Br + NaN₃ → CH₃CH₂CH₂N₃ + NaBr
Typical Reaction Conditions:
| Parameter | Value/Condition | Rationale |
| Starting Material | 1-Bromopropane | A primary alkyl halide, ideal for S_N2 reactions.[3] |
| Reagent | Sodium Azide (NaN₃) | A readily available and effective source of the azide nucleophile.[3] |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that enhances the nucleophilicity of the azide anion.[3] |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier.[4] |
| Reaction Time | 12-24 hours | Monitored by TLC to ensure completion.[4] |
Purification by Column Chromatography
Principle
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the purification of this compound from the less polar 1-bromopropane, silica gel is an effective stationary phase. This compound, being more polar than the starting alkyl halide, will have a stronger interaction with the silica gel and thus elute later.
Materials and Equipment
-
Crude this compound reaction mixture
-
Silica gel (230-400 mesh)[5]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Visualization stain (e.g., permanganate or a two-step stain for azides)[2]
-
Rotary evaporator
Experimental Protocol
Step 1: Work-up of the Reaction Mixture
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or ethyl acetate.[6]
-
Combine the organic extracts and wash sequentially with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product. Caution: Do not concentrate to complete dryness if the azide is suspected to be unstable.[2]
Step 2: Preparation of the Column
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[5]
-
(Optional) Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[7]
-
Add more mobile phase as needed, ensuring the silica gel bed does not run dry.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface.
Step 3: Loading the Sample
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.[7]
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the sand.
-
Carefully add a small amount of fresh mobile phase to wash any remaining sample from the sides of the column onto the silica gel.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., 10 mL per tube).[1]
-
Maintain a constant level of mobile phase above the silica gel bed to prevent it from drying out.[7]
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.
Step 5: Thin Layer Chromatography (TLC) Monitoring
-
Spot the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate.
-
Develop the TLC plate in a chamber containing the mobile phase.
-
Visualize the spots. Since this compound may not be UV-active, use a chemical stain. A reliable method is a two-step process: reduction of the azide to an amine, followed by ninhydrin staining.[2] Alternatively, a potassium permanganate stain can be used.
-
The less polar impurity (unreacted 1-bromopropane) will have a higher Rf value than the more polar product (this compound).
-
Combine the fractions containing the pure this compound.
Step 6: Product Isolation
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
Characterize the purified this compound by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation
Table 1: Typical Column Chromatography Parameters for this compound Purification
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography of moderately polar compounds.[2] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system providing a good polarity range for separating small organic molecules.[2] |
| Initial Eluent | 98:2 Hexane:Ethyl Acetate | To elute non-polar impurities like unreacted 1-bromopropane. |
| Final Eluent | 90:10 Hexane:Ethyl Acetate | To elute the more polar this compound. |
| Expected Purity | >95% | Dependent on careful fraction collection and monitoring. |
| Typical Yield | 70-85% | Based on the efficiency of the chromatographic separation. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Illustrative TLC plate for monitoring the column chromatography.
References
- 1. EP0984910A1 - Production of 1-bromopropane - Google Patents [patents.google.com]
- 2. 1-azido-3-iodopropane synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for Click Chemistry Reactions: 1-Azidopropane and Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the covalent ligation of 1-azidopropane with various terminal alkynes via click chemistry. The two primary methods covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are foundational in drug discovery, bioconjugation, and materials science for their high efficiency, selectivity, and biocompatibility.[1][2][3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[4][5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[6] The reaction is robust and can be performed in a variety of solvents, including aqueous media, making it suitable for biological applications.[7][8]
General Reaction Mechanism
The widely accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring. This intermediate then rearranges and, upon protonolysis, yields the triazole product and regenerates the catalyst.
Comparative Reaction Conditions for CuAAC of this compound
The following table summarizes typical reaction conditions for the CuAAC of this compound with various terminal alkynes. Yields and reaction times can vary based on the specific substrate and scale.
| Parameter | Phenylacetylene | Propargyl Alcohol | 1-Octyne |
| Alkyne Equivalents | 1.0 - 1.2 | 1.0 - 1.2 | 1.0 - 1.2 |
| Copper Source | CuSO₄·5H₂O | CuSO₄·5H₂O | CuSO₄·5H₂O |
| Copper Loading (mol%) | 1 - 5 | 1 - 5 | 1 - 5 |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Sodium Ascorbate |
| Reducing Agent (eq.) | 5 - 10 | 5 - 10 | 5 - 10 |
| Ligand | THPTA or TBTA | THPTA | TBTA |
| Ligand (eq. to Cu) | 1 - 5 | 1 - 5 | 1 - 5 |
| Solvent System | t-BuOH/H₂O (1:1) or DMF | H₂O or t-BuOH/H₂O (1:1) | THF or DCM/H₂O (1:1) |
| Temperature (°C) | 25 - 40 | 25 | 25 - 50 |
| Typical Reaction Time | 1 - 8 hours | 1 - 6 hours | 4 - 24 hours |
| Typical Yield | >95%[9] | >95%[10] | 85-95% |
Note: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand ideal for bioconjugation, while TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is often used in organic solvents.[11]
Experimental Protocol: CuAAC of this compound with Phenylacetylene
This protocol describes a general procedure for the gram-scale synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, which is a good model for the reaction of this compound.[9]
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Diethyl ether
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and phenylacetylene (1.05 eq) in a 1:1 mixture of t-BuOH and water (to a final concentration of ~0.5 M).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.02 eq) and THPTA (0.02 eq) in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-8 hours.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography on silica gel if necessary.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst.[1] The reaction is driven by the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to form a stable triazole linkage.[12] This makes SPAAC particularly well-suited for applications in living systems.[3]
General Reaction Mechanism
The SPAAC mechanism is a concerted [3+2] cycloaddition between the strained alkyne (dipolarophile) and the azide (1,3-dipole). The release of ring strain provides the thermodynamic driving force for the reaction.
Comparative Reaction Conditions for SPAAC of this compound with DBCO Derivatives
The following table outlines typical reaction conditions for the SPAAC of this compound with a generic DBCO-functionalized molecule.
| Parameter | DBCO-functionalized Molecule |
| DBCO Equivalents | 1.0 - 1.5 |
| Solvent System | PBS (pH 7.4), DMSO, or mixtures |
| Temperature (°C) | 4 - 37 |
| Typical Reaction Time | 1 - 24 hours |
| Typical Yield | >90%[13] |
Experimental Protocol: SPAAC of this compound with a DBCO-Functionalized Molecule
This protocol provides a general method for the conjugation of this compound to a DBCO-containing molecule.[13]
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) (if needed for solubility)
Procedure:
-
Dissolve the DBCO-functionalized molecule in PBS to the desired concentration. If the molecule has poor aqueous solubility, a stock solution can be prepared in DMSO and then diluted into the aqueous reaction buffer. The final DMSO concentration should typically be kept below 20%.
-
Add this compound (1.5 eq) to the solution of the DBCO-functionalized molecule.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or by monitoring the disappearance of the DBCO absorbance at ~310 nm.[12]
-
The reaction is typically complete within 1-24 hours.
-
Purify the conjugate using a method appropriate for the product, such as dialysis, size-exclusion chromatography, or HPLC.
Experimental Workflow
The following diagram illustrates a generalized workflow for performing and analyzing a click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioclone.net [bioclone.net]
- 5. scispace.com [scispace.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
Application Note: Staudinger Ligation of 1-Azidopropane for Bioconjugation
Introduction
The Staudinger ligation is a highly efficient and chemoselective reaction used for the covalent linkage of two molecules. This bioorthogonal reaction occurs between an azide and a specifically engineered triarylphosphine, typically bearing an ortho-ester group that acts as an electrophilic trap. The reaction proceeds through the initial formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield a stable amide bond. This process avoids the use of cytotoxic copper catalysts found in other click chemistry reactions, making it particularly suitable for applications in living systems. This application note provides a detailed protocol for the Staudinger ligation using 1-azidopropane as a model azide component.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide. This intermediate rapidly loses dinitrogen gas to form an aza-ylide. In the traceless Staudinger ligation, an adjacent electrophilic group (commonly a methyl ester) on one of the phosphine's aryl rings traps the aza-ylide in an intramolecular reaction. Subsequent hydrolysis of the resulting intermediate yields a stable amide bond and the corresponding phosphine oxide.
Experimental Protocol: Staudinger Ligation of this compound with a Triphenylphosphine Derivative
This protocol describes a general procedure for the ligation of this compound to a phosphine-containing molecule. For this example, we will consider the reaction with a generic triphenylphosphine bearing a methyl ester trap.
Materials:
-
This compound
-
2-(Diphenylphosphino)terephthalic acid dimethyl ester (or similar phosphine with an electrophilic trap)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran/Water mixture, 3:1)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the phosphine reagent (1.0 equivalent) in the anhydrous, degassed solvent system.
-
Addition of Azide: Add this compound (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, quench the reaction mixture with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final amide product.
Quantitative Data Summary
The efficiency of the Staudinger ligation can be influenced by the specific phosphine reagent used and the reaction conditions. The table below summarizes typical data for the ligation of an azide with various phosphine reagents.
| Phosphine Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Triphenylphosphine | Toluene | 110 | 18 | >95 (aza-ylide) |
| Phosphine with ortho-methyl ester trap | THF/H₂O (3:1) | 25 | 8 | 85-95 (amide) |
| Phosphine with thioester trap | Acetonitrile/H₂O | 25 | 2 | 90-98 (amide) |
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for the Staudinger ligation of this compound.
Caption: Experimental workflow for the Staudinger ligation.
Applications in Drug Development and Research
The Staudinger ligation has found widespread use in chemical biology and drug development for applications such as:
-
Protein labeling and modification: Site-specific modification of proteins for functional studies.
-
Cell surface engineering: Attaching molecules to cell surfaces to study cellular processes.
-
Drug delivery: Conjugating drugs to targeting moieties.
-
Activity-based protein profiling: Identifying enzyme activity in complex biological samples.
Conclusion
The Staudinger ligation of this compound with a suitable phosphine partner is a robust and reliable method for forming a stable amide bond under mild, biocompatible conditions. Its high chemoselectivity and the absence of a toxic catalyst make it an invaluable tool for researchers in chemistry, biology, and medicine. The protocol provided herein offers a general guideline that can be adapted and optimized for specific research needs.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Azidopropane Click Chemistry Reaction Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of 1-azidopropane click chemistry reactions (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with this compound, presented in a question-and-answer format to directly address specific problems.
Question: Why is my click reaction yield low or non-existent?
Answer:
Low or no product yield in a this compound click reaction can stem from several factors, primarily related to the catalyst's activity, reagent integrity, and reaction conditions.
1. Inactive Copper Catalyst: The active catalyst for the click reaction is Copper(I) (Cu(I)). It is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1]
-
Solution:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to maintain the copper in the active Cu(I) state.[2] It is common practice to use a Cu(II) salt (e.g., CuSO₄) and generate the active Cu(I) species in situ with the reducing agent.[2]
-
Degas Solvents: Remove dissolved oxygen from your reaction solvents by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before adding the catalyst.[3]
-
Work Under Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) can prevent catalyst oxidation.
-
2. Poor Reagent Quality: The purity and stability of your this compound, alkyne, and other reagents are crucial. Small molecule azides can be sensitive to heat and light.[4]
-
Solution:
-
Verify Reagent Integrity: Use freshly prepared or properly stored reagents. The purity of this compound and the alkyne should be confirmed by appropriate analytical methods.
-
Fresh Reducing Agent: Sodium ascorbate solutions should be prepared fresh before each use as they can degrade over time.[5]
-
3. Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reactant concentrations significantly impact the reaction outcome.
-
Solution:
-
Solvent Choice: this compound has some solubility in aqueous solutions, but for less polar alkynes, a co-solvent may be necessary to ensure all reactants are in solution.[3] Mixtures of water with DMSO, DMF, or t-BuOH are commonly used.[3][6]
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield, especially if steric hindrance is a factor.[7]
-
Concentration: Ensure that the concentrations of your reactants are appropriate. Very dilute solutions may lead to slow reaction rates.[8]
-
4. Ineffective Ligand or Absence of Ligand: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[1]
-
Solution:
-
Use a Ligand: For aqueous or partially aqueous reactions, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended.[3] For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[2]
-
Ligand-to-Copper Ratio: A common starting point is a 5:1 ligand to copper ratio, which can be further optimized.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a click reaction with this compound?
A1: The optimal solvent depends on the solubility of your alkyne substrate. Since this compound is a relatively small and polar molecule, it is soluble in a variety of solvents. For bioconjugation reactions, aqueous buffers (e.g., phosphate buffer, pH 7.4) are common.[10] However, if your alkyne is hydrophobic, a mixture of water with an organic co-solvent like DMSO, DMF, or t-BuOH is highly recommended to ensure all reactants are fully dissolved.[3][6] For reactions with non-biological small molecules, organic solvents like THF or DMF can also be used.[6][7]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is unstable and readily oxidizes.[1] Therefore, it is more convenient and common to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[2] This generates the active Cu(I) catalyst in situ and maintains a sufficient concentration throughout the reaction.[2]
Q3: What is the purpose of a ligand in the reaction?
A3: A ligand serves several important functions in a CuAAC reaction:
-
Stabilizes Cu(I): It protects the active Cu(I) catalyst from oxidation and disproportionation.[1]
-
Increases Solubility: It can help to keep the copper catalyst soluble in the reaction medium.
-
Accelerates the Reaction: Ligands can significantly increase the rate of the click reaction.[1]
-
Protects Biomolecules: In bioconjugation, ligands can sequester the copper ion, minimizing potential damage to sensitive biological molecules from reactive oxygen species that can be generated.[10]
Q4: How can I monitor the progress of my this compound click reaction?
A4: The progress of the reaction can be monitored by various analytical techniques, depending on the nature of your substrates and product. Thin-layer chromatography (TLC) is a simple and effective method for small molecule reactions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the product.
Q5: Are there any safety concerns when working with this compound?
A5: Yes, small organic azides like this compound can be explosive and should be handled with care.[4] Avoid heating concentrated solutions of azides and do not isolate them in large quantities away from a solvent.[4][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Common Reagent Concentrations for Optimizing this compound Click Reactions
| Reagent | Typical Concentration / Molar Ratio | Purpose | Reference(s) |
| This compound | 1.0 - 1.2 equivalents | Reactant | [3] |
| Terminal Alkyne | 1.0 equivalent | Reactant | [3] |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.05 equivalents (1-5 mol%) | Catalyst Precursor | [7] |
| Sodium Ascorbate | 0.1 - 0.2 equivalents (10-20 mol%) or 5-fold excess over copper | Reducing Agent | [7][9] |
| Ligand (e.g., THPTA, TBTA) | 0.05 equivalents (5 mol%) or 5:1 ratio to copper | Catalyst Stabilization & Acceleration | [9] |
Table 2: Influence of Solvents on CuAAC Reaction Yield
| Solvent System | Typical Substrates | Key Considerations | Reference(s) |
| Water / Aqueous Buffers | Water-soluble alkynes, Bioconjugation | Ideal for biological molecules. May require co-solvent for hydrophobic substrates. | [10] |
| t-BuOH / H₂O (1:1) | Small molecules | Good general-purpose solvent system. | [7] |
| DMSO / H₂O | Hydrophobic alkynes | DMSO is a good co-solvent to improve solubility. | [3] |
| DMF | Small molecules | Polar aprotic solvent, good for a range of substrates. | [6] |
| THF | Small molecules | Can be used for reactions under inert conditions with a Cu(I) source. | [7] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with a Terminal Alkyne (Small Molecule Synthesis)
-
Reagent Preparation:
-
Prepare a stock solution of your terminal alkyne (e.g., 100 mM in DMF or a suitable solvent).
-
Prepare a stock solution of this compound (e.g., 110 mM in the same solvent).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of a suitable ligand (e.g., TBTA, 50 mM in DMF/t-BuOH 1:4).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add the solvent (e.g., a mixture of t-BuOH/water or DMF).
-
Add the ligand solution (e.g., 0.05 equivalents).
-
Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: CuAAC of this compound for Bioconjugation in Aqueous Buffer
-
Stock Solution Preparation:
-
Prepare a solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound in DMSO or buffer.
-
Prepare a 20 mM stock solution of Copper(II) sulfate (CuSO₄) in water.
-
Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing biomolecule.
-
Add the this compound solution.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is a good starting point.[9]
-
Add the copper/ligand mixture to the reaction tube.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.[2]
-
-
Reaction and Purification:
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.
-
Purify the resulting bioconjugate using a method appropriate for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound click chemistry.
Caption: Simplified catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in 1-Azidopropane CuAAC Reactions
Welcome to our dedicated technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on reactions involving 1-azidopropane. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and a step-by-step guide to troubleshoot underperforming this compound CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the copper catalyst in the CuAAC reaction?
A1: The copper catalyst, specifically in its +1 oxidation state (Cu(I)), is essential for the CuAAC reaction. It coordinates with the terminal alkyne to form a copper acetylide intermediate, which significantly lowers the activation energy for the cycloaddition with the azide, leading to the formation of the 1,4-disubstituted triazole product.[1][2] The uncatalyzed reaction is substantially slower and requires harsh conditions like high temperatures, often resulting in a mixture of regioisomers.[1][2]
Q2: My reaction has a low or no yield. What are the most common initial checks?
A2: Low or no product yield is a frequent challenge. Begin by systematically evaluating the following:
-
Catalyst Activity: Ensure your copper source is active and the reducing agent is fresh.
-
Reagent Purity: Verify the purity of your this compound, alkyne, and solvents.
-
Reaction Conditions: Check that the solvent, temperature, and pH are appropriate for your specific substrates.
-
Oxygen Exclusion: Confirm that measures were taken to minimize oxygen in the reaction, as it can deactivate the Cu(I) catalyst.[3][4]
Q3: I see a blue/green color in my reaction, but the yield is low. What does this indicate?
A3: A blue or green color typically indicates the presence of Cu(II) species. While Cu(II) salts (like CuSO₄) are often used as the copper source, they must be reduced to the active Cu(I) state by a reducing agent, most commonly sodium ascorbate.[5][6] If the color persists and the yield is low, it suggests that the reduction to Cu(I) is incomplete or that the Cu(I) is being re-oxidized, often due to the presence of oxygen.[3][4]
Q4: Can the choice of solvent significantly impact my reaction yield?
A4: Absolutely. The solvent plays a critical role in solubilizing reactants and stabilizing the catalyst.[7][8] For polar substrates, aqueous buffers or mixtures with polar aprotic solvents like DMSO or DMF are common.[3] However, high concentrations of co-solvents can sometimes necessitate a change in the type of ligand used.[3][9] In some cases, greener solvents like glycerol have also been used effectively.[8]
Q5: Are there any known side reactions I should be aware of?
A5: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[1][10] This is often promoted by the presence of oxygen and Cu(II).[3][4] Additionally, in the context of bioconjugation, reactive oxygen species generated by the copper/ascorbate system can lead to the degradation of sensitive functional groups on biomolecules.[5][11]
Systematic Troubleshooting of Low Yields
Use the following decision tree and detailed explanations to pinpoint the cause of low yields in your this compound CuAAC reaction.
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
| Problem Area | Potential Cause | Recommended Solutions & Key Considerations |
| Catalyst System | Inactive Cu(I) Catalyst: The Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen. The reducing agent (sodium ascorbate) may be degraded or insufficient. | Use Fresh Reagents: Prepare sodium ascorbate solutions fresh.[12] Degas Solvents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.[1] Use a Ligand: A Cu(I)-stabilizing ligand (e.g., THPTA, BTTAA) is highly recommended to protect the catalyst from oxidation and accelerate the reaction.[12][13] It is best to pre-mix the copper salt and ligand before adding them to the reaction.[11][12] |
| Inappropriate Copper Source: While CuSO₄ with a reducing agent is most common, other sources like CuI can be used. However, iodide ions can sometimes interfere with the reaction.[3] | Stick to Standard Protocols: For most applications, CuSO₄/sodium ascorbate is a reliable system. If using Cu(I) salts directly, ensure they are high purity and handled under inert conditions. | |
| Reagents & Stoichiometry | Impure Reactants: Impurities in this compound, the alkyne, or solvents can inhibit the catalyst or lead to side products. | Purify Starting Materials: If purity is questionable, purify the azide and alkyne via appropriate methods (e.g., distillation, chromatography). Use high-purity or anhydrous solvents.[1][12] Check this compound Stability: Small organic azides can be unstable. Ensure it has been stored correctly and is not degraded. Never heat or distill small organic azides in significant quantities without proper safety precautions.[3] |
| Incorrect Stoichiometry: An incorrect ratio of azide to alkyne can result in incomplete conversion of the limiting reagent. | Optimize Ratios: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 1.5-fold) of the more accessible or less precious reagent can drive the reaction to completion.[12] | |
| Reaction Conditions | Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent system, limiting their availability for reaction. | Add a Co-solvent: For aqueous reactions, adding up to 10-30% of a polar organic solvent like DMSO, DMF, or t-BuOH can help solubilize hydrophobic reactants.[1][3] |
| Incompatible Buffer/pH: The pH can affect catalyst stability and the protonation state of substrates. Buffers containing coordinating species (e.g., Tris) or high concentrations of chloride (>0.2 M) can inhibit the catalyst.[3][4] | Choose a Non-Coordinating Buffer: Phosphate buffers (e.g., PBS) at a pH of around 7 are generally a good choice for bioconjugation.[3][9] | |
| Sub-optimal Temperature: Most CuAAC reactions proceed well at room temperature. However, very slow reactions may benefit from gentle heating. | Moderate Heating: For sterically hindered substrates or slow reactions, increasing the temperature to 40-60 °C can improve the rate and yield.[1][12] | |
| Substrate-Specific Issues | Steric Hindrance: Bulky groups near the alkyne or azide can physically block the approach of the reactants, slowing the reaction. | Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer period (e.g., 24 hours) or increase the temperature.[1] Consider Ligand Choice: Ligands with flexible alkyl chains may create a more favorable environment for bulky substrates.[14][15] |
| Copper-Coordinating Groups: Functional groups on the substrate (e.g., thiols, histidines, boronic acids) can chelate the copper catalyst, sequestering it from the catalytic cycle.[3][6][12] | Increase Catalyst/Ligand Concentration: Use a higher concentration of the pre-formed copper-ligand complex.[11] Add Sacrificial Metals: Adding Zn(II) or Ni(II) can sometimes occupy the interfering coordinating sites, leaving the copper free to catalyze the reaction.[3][12] |
Experimental Protocols
General Protocol for a Small-Molecule this compound CuAAC Reaction
This protocol provides a starting point for the reaction between this compound and a generic terminal alkyne in an organic solvent.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne in a suitable solvent (e.g., 100 mM in DMF).
-
Prepare a stock solution of this compound in the same solvent (e.g., 110 mM in DMF for 1.1 equivalents).
-
Prepare a stock solution of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 20 mM in deionized water).
-
Prepare a stock solution of a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) (e.g., 25 mM in DMSO or DMF).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in deionized water).
-
-
Reaction Setup:
-
To a clean, dry vial, add the alkyne solution (e.g., 100 µL, 0.01 mmol).
-
Add the solvent (e.g., 800 µL of DMF or a t-BuOH/water mixture).[1]
-
In a separate microfuge tube, pre-mix the CuSO₄ solution (e.g., 25 µL, 0.0005 mmol, 5 mol%) and the TBTA solution (e.g., 20 µL, 0.0005 mmol, 5 mol%). Add this copper/ligand mixture to the reaction vial.
-
Add the this compound solution (e.g., 100 µL, 0.011 mmol).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 20 µL, 0.002 mmol, 20 mol%).[1]
-
-
Reaction and Workup:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove copper salts and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the CuAAC Catalytic Cycle
The following diagram illustrates the key steps in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
identifying and minimizing side products in 1-azidopropane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azidopropane. The information is designed to help identify and minimize the formation of side products in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in several key reactions. The most common include the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry," to form 1,2,3-triazoles, and the Staudinger reduction to produce 1-aminopropane.[1][2] It can also be used in Staudinger ligations and aza-Wittig reactions.[3]
Q2: What are the main safety concerns when working with this compound?
A2: this compound is a low molecular weight organic azide and should be handled with caution.[1] Such compounds can be energetic and potentially explosive, especially when heated or subjected to shock. Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid large-scale reactions or distillations if possible.
Q3: What is the primary side product in the Staudinger reduction of this compound?
A3: The main byproduct of the Staudinger reduction is triphenylphosphine oxide (or the corresponding oxide of the phosphine used).[4] The primary challenge in this reaction is often not the formation of organic side products, but rather the incomplete hydrolysis of the intermediate iminophosphorane and the subsequent purification of the desired amine from the phosphine oxide.[5][6]
Q4: In a CuAAC reaction, why is a copper(I) catalyst necessary?
A4: A copper(I) catalyst is crucial for ensuring the regioselectivity of the azide-alkyne cycloaddition, leading exclusively to the 1,4-disubstituted 1,2,3-triazole.[7] The uncatalyzed thermal reaction, known as the Huisgen cycloaddition, requires higher temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers.[7][8]
Q5: Can this compound decompose, and if so, what are the products?
A5: Yes, alkyl azides like this compound can decompose under thermal or photochemical conditions. The decomposition typically proceeds through a highly reactive nitrene intermediate (1-propylnitrene). This nitrene can then undergo intramolecular rearrangement to form propan-1-imine.[9]
Troubleshooting Guides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide addresses common issues encountered during the CuAAC reaction between this compound and a terminal alkyne.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Yield of Triazole Product | Inactive Catalyst: The active catalyst is Cu(I). If using a Cu(II) salt (e.g., CuSO₄), it may not have been fully reduced. Cu(I) salts (e.g., CuI, CuBr) can be oxidized by air. | • If using Cu(II), ensure a sufficient amount of a reducing agent like sodium ascorbate is added to generate Cu(I) in situ. • Use freshly opened or properly stored Cu(I) salts. • Consider using a stabilizing ligand for the copper catalyst, such as TBTA or THPTA.[1] |
| Insufficient Catalyst: In reactions with complex substrates, the copper catalyst can be sequestered. | • Increase the catalyst loading, typically to 1-5 mol%. | |
| Reaction Conditions: The reaction may be too slow at room temperature for certain substrates. | • Gentle heating (e.g., 40-60 °C) can increase the reaction rate. • Ensure proper mixing. | |
| Presence of Side Products | Oxidative Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself in the presence of oxygen and the copper catalyst. | • Deoxygenate the solvent and reaction mixture by bubbling with nitrogen or argon. • Add the sodium ascorbate (reducing agent) before or concurrently with the copper catalyst. |
| Formation of 1,5-Regioisomer: This indicates that the uncatalyzed thermal Huisgen cycloaddition is competing with the catalyzed reaction. | • Ensure sufficient active Cu(I) catalyst is present. • Avoid excessively high reaction temperatures which can favor the thermal pathway. | |
| Difficulty in Product Purification | Residual Copper Catalyst: The triazole product can chelate with copper, making it difficult to remove. | • After the reaction, wash the organic extract with an aqueous solution of a chelating agent like EDTA.[10] • Filtration through a short plug of silica gel can also help remove copper salts. |
Staudinger Reduction
This guide focuses on issues related to the reduction of this compound to 1-aminopropane using triphenylphosphine.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction (Starting Azide Remains) | Poor Quality Phosphine: Triphenylphosphine can oxidize to triphenylphosphine oxide upon prolonged storage. | • Use freshly opened or recrystallized triphenylphosphine. |
| Insufficient Reaction Time/Temperature: The reaction may be sluggish, especially if the azide is sterically hindered (less of an issue for this compound). | • Increase the reaction time and monitor by TLC or LC-MS. • Gentle heating can be applied if necessary. | |
| Intermediate (Iminophosphorane) Detected | Incomplete Hydrolysis: The hydrolysis of the iminophosphorane intermediate to the amine and triphenylphosphine oxide can be slow. | • Ensure sufficient water is present in the reaction mixture (often added after the initial reaction with the phosphine is complete).[4] • Allow for a longer reaction time after the addition of water. |
| Difficult Purification | Separation from Triphenylphosphine Oxide: Triphenylphosphine oxide is often the main impurity and can be difficult to separate from the desired amine by chromatography due to similar polarities. | • Use a polymer-bound triphenylphosphine, which allows the phosphine oxide byproduct to be removed by simple filtration.[6] • Acid-base extraction: Convert the product amine to its hydrochloride salt by washing with aqueous HCl, which will move it to the aqueous layer, leaving the neutral triphenylphosphine oxide in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting. |
| Unexpected Side Products | Aza-Wittig Reaction: If there are carbonyl-containing impurities in the starting materials or solvent, the iminophosphorane intermediate can react with them. | • Ensure the purity of all reagents and solvents.[3] |
Data Presentation: Impact of Reaction Conditions on Product Yield
Table 1: Effect of Water Content in Cyrene™ on the CuAAC Reaction of Benzyl Azide and Phenylacetylene [11]
| Entry | Water Content (wt %) | Yield (%) |
| 1 | <0.05 | >99 |
| 2 | 1.0 | 88 |
| 3 | 2.0 | 86 |
| 4 | 3.0 | 70 |
| 5 | 4.0 | 47 |
| 6 | 5.0 | 29 |
| Reaction conditions: 1.15 mmol benzyl azide, 1 mmol phenylacetylene, 2.5 mL Cyrene™, 1 mol % CuI, 0.1 mmol Et₃N, T = 30 °C, t = 1 h. Yield determined by GC.[11] |
Table 2: Yields for CuAAC Reactions with Various Azides and Alkynes Under Optimized Conditions [12]
| Entry | Azide | Alkyne | Product | Time (h) | Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 0.5 | 95 |
| 2 | Phenyl azide | Phenylacetylene | 1,4-diphenyl-1H-1,2,3-triazole | 3 | 92 |
| 3 | Benzyl azide | Hex-1-yne | 1-benzyl-4-butyl-1H-1,2,3-triazole | 0.5 | 94 |
| 4 | Phenyl azide | Hex-1-yne | 1-phenyl-4-butyl-1H-1,2,3-triazole | 4 | 90 |
| Reaction conditions: azide (0.5 mmol), alkyne (0.5 mmol), and catalyst (0.5 mol %) at 298 K.[12] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the reaction of this compound with a terminal alkyne using in situ generation of the Cu(I) catalyst.
-
Reagent Preparation:
-
Dissolve the terminal alkyne (1.0 mmol, 1.0 eq) and this compound (1.1 mmol, 1.1 eq) in a suitable solvent mixture, such as 1:1 water/tert-butanol (4 mL).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.1 M in water).
-
-
Reaction Setup:
-
To the stirring solution of the alkyne and azide, add sodium ascorbate (0.1 mmol, 0.1 eq from the stock solution).
-
Add the copper(II) sulfate pentahydrate solution (0.01 mmol, 0.01 eq from the stock solution).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: General Procedure for Staudinger Reduction
This protocol outlines a general method for the reduction of this compound to 1-aminopropane.
-
Reaction Setup:
-
Dissolve this compound (1.0 mmol, 1.0 eq) in tetrahydrofuran (THF, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triphenylphosphine (1.05 mmol, 1.05 eq) to the solution at room temperature. A slight exotherm and gas evolution (N₂) may be observed.
-
-
Formation of Iminophosphorane:
-
Stir the reaction mixture at room temperature and monitor the consumption of the azide by TLC (the iminophosphorane is typically UV-active). This step is usually complete within 2-4 hours.
-
-
Hydrolysis:
-
Once the azide is consumed, add water (5.0 mmol, 5.0 eq) to the reaction mixture.
-
Heat the mixture to a gentle reflux (e.g., 50-65 °C) and continue stirring for 6-12 hours to ensure complete hydrolysis of the iminophosphorane.[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
The residue will contain the desired 1-aminopropane and triphenylphosphine oxide.
-
For purification, dissolve the residue in a suitable organic solvent and perform an acid-base extraction as described in the troubleshooting guide to separate the amine from the phosphine oxide.
-
Visualizations
Caption: CuAAC reaction pathway for this compound.
Caption: Staudinger reduction pathway for this compound.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
References
- 1. bioclone.net [bioclone.net]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper-Catalyzed 1-Azidopropane Click Reaction
Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with a focus on experiments involving 1-azidopropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the active copper species in the click reaction, and which copper source should I use?
A1: The active catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the Copper(I) (Cu(I)) oxidation state.[1] While you can use Cu(I) salts like copper(I) bromide or acetate directly, they are often unstable and prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]
A more common and reliable approach is to generate the active Cu(I) species in situ. This is typically achieved by using a stable Copper(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent.[1][2] Sodium ascorbate is the most widely used reducing agent for this purpose.[3][4] This method ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction.[1] It is generally recommended to avoid using cuprous iodide, as the iodide anion can interfere with the catalytic cycle.[5]
Q2: What is the role of a ligand in the reaction, and how do I choose the right one?
A2: Ligands are crucial for a successful click reaction. They play several key roles:
-
Stabilize the Cu(I) catalyst: Ligands protect the active Cu(I) from oxidation and disproportionation.[1][6]
-
Accelerate the reaction rate: By forming a complex with the copper, ligands can significantly increase the reaction speed.[5][7]
-
Reduce cytotoxicity: In biological applications, ligands sequester the copper ion, reducing its toxic effects on cells and biomolecules.[6][7]
The choice of ligand depends primarily on the solvent system and the nature of your substrates. For reactions in aqueous buffers, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[6][7] For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[7][8]
Q3: My reaction is not working or giving a very low yield. What are the common causes?
A3: Low or no product yield is a frequent issue and can stem from several factors:
-
Inactive Copper Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II). Ensure you are using a fresh solution of a reducing agent like sodium ascorbate and consider degassing your solvents to remove dissolved oxygen.[6]
-
Ligand Issues: An inappropriate ligand for your solvent system or an incorrect ligand-to-copper ratio can lead to poor results. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[6]
-
Impure Reagents or Solvents: The purity of your this compound, alkyne, and solvents can significantly impact the reaction outcome. Use high-purity reagents and solvents.[6]
-
Substrate-Specific Problems: Steric hindrance near the azide or alkyne functional groups can slow the reaction.[1] Additionally, other functional groups on your substrate, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[6][9]
-
Incorrect Stoichiometry: While a 1:1 ratio of azide to alkyne is often a starting point, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants can help drive the reaction to completion.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low-yield reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Inactive copper catalyst due to oxidation. | Ensure the use of a reducing agent like sodium ascorbate, and consider degassing solvents.[6] |
| Inappropriate ligand or incorrect ligand-to-copper ratio. | For aqueous reactions, use water-soluble ligands like THPTA. The optimal ligand-to-copper ratio is typically 1:1 to 5:1.[6] | |
| Impure reagents or solvents. | Use high-purity starting materials and solvents.[6] | |
| Steric hindrance around the azide or alkyne. | Increase the reaction time or temperature.[1][6] | |
| Substrate contains copper-coordinating groups (e.g., thiols). | Increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II).[6][9] |
Issue 2: Presence of Side Products
The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne, leading to the formation of a diacetylene byproduct.[5]
| Problem | Potential Cause | Recommended Solution |
| Observation of alkyne homocoupling byproduct | Oxidation of the terminal alkyne, often due to the presence of oxygen and insufficient stabilization of the Cu(I) catalyst. | Ensure thorough degassing of the reaction mixture and use a stabilizing ligand. The addition of a mild reductant like sodium ascorbate is a convenient way to avoid oxygen-free conditions.[5] |
Data Summary Tables
Table 1: Comparison of Common Copper Sources
| Copper Source | Common Form | Advantages | Disadvantages/Considerations |
| In situ Cu(I) from Cu(II) | CuSO₄ + Sodium Ascorbate | Cu(II) salts are stable and easy to handle. Provides a sustained concentration of active Cu(I).[1] | Requires a reducing agent. |
| Cu(I) Salts | CuBr, Cu(OAc)₂ | Used directly as the active catalyst. | Prone to oxidation to inactive Cu(II), especially in the presence of oxygen.[1] CuI is generally not recommended.[5] |
| Metallic Copper | Copper turnings/wire | Can serve as a source of Cu(I). Easily removed by filtration.[10][11] | May have slower reaction kinetics. |
Table 2: Properties of Common Ligands for CuAAC
| Ligand | Primary Application Environment | Key Properties |
| TBTA | Organic Solvents | High reaction kinetics, but low water solubility and higher cytotoxicity.[7] |
| THPTA | Aqueous Buffers | Water-soluble, good for bioconjugation, moderate reaction kinetics.[6][7] |
| BTTAA | Aqueous Buffers / In Vivo | Very high reaction kinetics and biocompatibility, low cytotoxicity.[7] |
| BTTES | Aqueous Buffers / In Vivo | High water solubility, very high biocompatibility and reaction kinetics.[7] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with a Terminal Alkyne in an Organic Solvent
This protocol is suitable for small molecule synthesis.
Reagent Preparation:
-
Prepare a stock solution of your alkyne (1.0 eq) in a suitable solvent (e.g., DMF or a mixture of t-BuOH/water).
-
Prepare a stock solution of this compound (1.1 eq) in the same solvent.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of a suitable ligand like TBTA (e.g., 50 mM in DMF/t-BuOH).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
Reaction Setup:
-
In a reaction vial, add the alkyne solution.
-
Add the this compound solution.
-
Add the solvent.
-
Add the TBTA solution (typically 0.05 eq).
-
Add the CuSO₄ solution (typically 0.01-0.05 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[1]
-
Initiate the reaction by adding the sodium ascorbate solution (typically 0.1-0.2 eq).[1]
Reaction and Workup:
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography.
Protocol 2: General Procedure for CuAAC of this compound with an Alkyne-Modified Biomolecule in Aqueous Buffer
This protocol is a starting point for bioconjugation applications.
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 50 mM in water).[6]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[6]
-
Optionally, prepare a stock solution of aminoguanidine (100 mM in water) to prevent oxidative damage to biomolecules.[4][6]
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq) and buffer.
-
Add the this compound solution (typically 2-10 eq).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A ligand-to-copper ratio of 5:1 is common.[6][9]
-
Add the copper/ligand mixture to the reaction tube.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
Reaction and Purification:
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[6]
-
Purification methods will depend on the biomolecule and may include dialysis, size-exclusion chromatography, or other purification techniques to remove excess reagents and the copper catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Improving the Solubility of 1-Azidopropane Reaction Components
Welcome to the Technical Support Center for optimizing reactions involving 1-azidopropane. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges related to solubility and reaction efficiency, particularly in the context of azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is not working. What are the common causes related to solubility?
A1: Solubility issues are a frequent cause of poor reaction outcomes. Key factors include:
-
Poor Solubility of this compound: While this compound is generally soluble in organic solvents, it has limited solubility in water.[1] If your reaction medium is highly aqueous, this compound may not be sufficiently dissolved to react efficiently.
-
Insolubility of Other Reactants: Often, the alkyne co-reactant or other components may have poor solubility in the chosen solvent system. This is particularly common with hydrophobic or large biomolecules.[2][3]
-
Catalyst Insolubility: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the copper(I) catalyst can have poor solubility in certain organic solvents, leading to a heterogeneous mixture and reduced catalytic activity.[4]
Q2: What are the best general-purpose solvents for reactions with this compound?
A2: A wide range of solvents can be used, and the optimal choice depends on the solubility of all reaction components. Common choices include:
-
Polar Aprotic Solvents: DMF, DMSO, acetonitrile, and THF are frequently used and are effective for a broad range of reactants.[3]
-
Mixtures of Water and Organic Solvents: For CuAAC reactions, mixtures of water with alcohols like t-BuOH, ethanol, or methanol are very common.[4] The organic co-solvent helps to solubilize less polar reactants like this compound and many alkynes. The ratio of the organic solvent to water can be adjusted to optimize solubility.[3]
Q3: How can I improve the solubility of a hydrophobic alkyne in a CuAAC reaction with this compound?
A3: When dealing with a hydrophobic alkyne, several strategies can be employed:
-
Increase the proportion of organic co-solvent: In aqueous/organic mixtures, increasing the percentage of the organic solvent (e.g., t-BuOH, DMSO, DMF) can enhance the solubility of hydrophobic reactants.[2][3]
-
Use a different solvent system: Consider switching to a more suitable organic solvent like pure DMF or DMSO.[3]
-
Heating: Gently heating the reaction mixture can sometimes improve the solubility of the reactants.[3] However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Use of Denaturants: For reactions involving large biomolecules where the reactive group may be inaccessible, adding a denaturant like DMSO can help to expose the reactive site.[2]
Q4: Are there "greener" solvent alternatives for reactions with this compound?
A4: Yes, there is growing interest in using more environmentally friendly solvents. Some promising alternatives for CuAAC reactions include:
-
Glycerol: This biodegradable and non-toxic solvent has been shown to be effective for CuAAC reactions.[5]
-
Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a liquid with a lower melting point than the individual components. DESs are often biodegradable and have been successfully used as reaction media for CuAAC, sometimes even enhancing reaction rates.[4][6]
-
Water: When possible, using water as the solvent is the greenest option. This is often feasible for reactions with water-soluble substrates.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Increase the proportion of organic co-solvent in aqueous mixtures.- Switch to a different solvent system (e.g., DMF, DMSO).- Gently heat the reaction mixture.- Use a phase-transfer catalyst if dealing with a biphasic system. |
| Catalyst Inactivity (CuAAC) | - Ensure the use of a reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) state.- Degas solvents to remove oxygen, which can oxidize the Cu(I) catalyst.- Use a copper-stabilizing ligand like THPTA or TBTA. |
| Steric Hindrance | - If possible, redesign the alkyne or azide with a longer linker to reduce steric hindrance.- Increase the reaction temperature or prolong the reaction time. |
| Impure Reagents | - Use freshly purified starting materials and high-purity solvents. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | - This is a common side reaction in CuAAC. - Minimize oxygen in the reaction by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a sufficient excess of the reducing agent (sodium ascorbate). |
| Degradation of Starting Materials | - Ensure the stability of your azide and alkyne under the reaction conditions.- Avoid unnecessarily high temperatures or prolonged reaction times. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Common Reaction Components
| Compound | Water | Alcohols (MeOH, EtOH) | Polar Aprotic (DMF, DMSO, ACN) | Ethers (THF, Diethyl Ether) | Hydrocarbons (Toluene, Hexane) |
| This compound | Limited Solubility[1] | Soluble | Soluble | Soluble | Soluble |
| Simple Terminal Alkynes (e.g., Phenylacetylene) | Insoluble[3] | Soluble | Soluble | Soluble | Soluble |
| Hydrophilic Alkynes (e.g., with PEG chains) | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble |
| Hydrophobic Alkynes (e.g., long alkyl chains) | Insoluble | Sparingly Soluble | Soluble | Soluble | Soluble |
| CuSO₄·5H₂O | Soluble | Sparingly Soluble | Insoluble | Insoluble | Insoluble |
| Sodium Ascorbate | Soluble | Sparingly Soluble | Insoluble | Insoluble | Insoluble |
| THPTA (ligand) | Soluble | Soluble | Soluble | Insoluble | Insoluble |
Table 2: Common Solvent Systems for Azide-Alkyne Cycloaddition Reactions
| Solvent System | Typical Ratio | Advantages | Disadvantages |
| t-BuOH / H₂O | 1:1 to 4:1 | Good for a wide range of substrates. Easy to remove t-BuOH. | May not be sufficient for very hydrophobic substrates. |
| DMF / H₂O | 1:1 to 9:1 | Excellent solvating power for many organic compounds. | High boiling point of DMF can make removal difficult. |
| DMSO / H₂O | up to 9:1 | Strong solvent for polar and nonpolar compounds. Can help denature biomolecules to expose reactive sites.[2] | Very high boiling point, difficult to remove. Can be hygroscopic. |
| Acetonitrile / H₂O | 1:1 to 4:1 | Lower boiling point than DMF/DMSO, easier to remove. | May not be as effective for highly nonpolar substrates. |
| Ethanol / H₂O | 1:1 to 9:1 | "Greener" solvent option. Readily available and easy to remove. | May have lower solvating power for some substrates compared to DMF/DMSO. |
| Glycerol | N/A | Biodegradable, non-toxic, high boiling point.[5] | High viscosity can make handling difficult. Product isolation may require different techniques. |
| Deep Eutectic Solvents (DESs) | N/A | "Green" and tunable solvents. Can enhance reaction rates.[4][6] | Can be viscous. Product isolation strategies may need to be developed. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne (1.0 eq.) in the chosen solvent.
-
Prepare a stock solution of this compound (1.1 eq.) in the same solvent.
-
Prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vial, combine the alkyne solution and the this compound solution.
-
If using a ligand, add the THPTA solution (typically 5 mol% relative to the limiting reagent).
-
Add the CuSO₄·5H₂O solution (typically 1-5 mol%).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography if necessary.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol is for a copper-free click reaction, which is ideal for biological applications.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Compatible solvent (e.g., PBS buffer, DMSO, or a mixture)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent.
-
Prepare a stock solution of this compound in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vial, add the solution of the cyclooctyne-functionalized molecule.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution.
-
If using a co-solvent like DMSO, ensure the final concentration does not adversely affect the stability of your molecules (typically <10% for biomolecules).
-
-
Reaction and Purification:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.
-
Monitor the reaction by an appropriate method (e.g., LC-MS, HPLC).
-
Purify the product to remove excess this compound using a method suitable for your molecule (e.g., dialysis, size-exclusion chromatography, or standard column chromatography).
-
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. CAS 22293-25-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 6. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
Technical Support Center: Managing Steric Hindrance in 1-Azidopropane Cycloadditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-azidopropane and other sterically hindered azides in cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance from a propyl group on the azide affect the rate of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
Steric hindrance from the propyl group on this compound can significantly decrease the reaction rate compared to smaller azides like methyl azide. The bulky alkyl group can impede the approach of the azide to the copper-acetylide intermediate, which is a key step in the catalytic cycle.[1][2] To compensate for this, adjustments to the reaction conditions are often necessary.
Q2: What is the expected regioselectivity for the cycloaddition of this compound with a terminal alkyne under different catalytic conditions?
The regioselectivity is highly dependent on the catalyst used:
-
Copper(I) Catalysis (CuAAC): This method almost exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer.[3][4][5] The mechanism proceeds through a copper-acetylide intermediate that directs the regioselectivity.
-
Ruthenium Catalysis (RuAAC): Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, typically favor the formation of the 1,5-disubstituted 1,2,3-triazole.[3][5][6] However, severe steric hindrance on the azide component can sometimes lead to a loss of selectivity or even a reversal to the 1,4-isomer.[7][8][9]
Q3: Can internal alkynes be used in cycloadditions with this compound?
-
CuAAC: Copper-catalyzed cycloadditions are generally not effective with internal alkynes due to the mechanism requiring a terminal C-H bond for the formation of the copper-acetylide intermediate.[3]
-
RuAAC: Ruthenium catalysts are capable of catalyzing the cycloaddition between azides and internal alkynes, which provides access to fully substituted 1,2,3-triazoles.[3][5]
Q4: Are there metal-free alternatives for the cycloaddition of sterically hindered azides?
Yes, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN).[10][11] However, SPAAC can be more sensitive to steric hindrance than CuAAC.[10][12] The bulky nature of both the azide and the cyclooctyne can lead to slower reaction rates.
Troubleshooting Guide
Problem 1: Low or no yield in a CuAAC reaction with this compound.
Low or no product formation is a common issue when dealing with sterically hindered substrates.[13][14]
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catalyst -> catalyst_inactive [label="no"]; catalyst -> ligand_issue [label="yes"]; catalyst_inactive -> purification [label="no"]; catalyst_inactive -> sol_catalyst [label="yes"]; ligand_issue -> purification [label="no"]; ligand_issue -> sol_ligand [label="yes"];
purification -> product_loss; product_loss -> sol_purification [label="yes"]; }
Caption: Troubleshooting workflow for low-yield cycloaddition reactions.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The bulky propyl group slows down the reaction kinetics.[1][2] | Increase the reaction temperature (e.g., 60-80°C) and prolong the reaction time.[1][15] Monitor progress by TLC or LC-MS. |
| Catalyst Inactivity | The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen. | Use a freshly prepared solution of a Cu(I) salt (e.g., CuBr, CuI) or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[1][3] Degas all solvents thoroughly. |
| Suboptimal Ligand | Insufficient stabilization of the Cu(I) catalyst can lead to its deactivation and poor reaction rates. | Use a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) to protect the Cu(I) catalyst and accelerate the reaction.[16][17][18] |
| Solvent Choice | The choice of solvent can impact the solubility of reagents and the reaction rate. | A mixture of t-BuOH/water or DMF are commonly effective solvents.[1][19] Ensure that both the this compound and the alkyne are fully soluble in the chosen solvent system.[14] Polar aprotic solvents can enhance the reactivity of the azide.[15] |
| Low Reactant Concentration | The rate of this bimolecular reaction is dependent on the concentration of the reactants. | If possible, increase the concentration of the reactants. Low concentrations will inherently lead to slower reactions.[14] |
Problem 2: Unexpected regioselectivity or mixture of isomers in a Ruthenium-catalyzed reaction.
While RuAAC typically yields the 1,5-regioisomer, steric hindrance can alter this outcome.[7][8][9]
| Potential Cause | Explanation | Recommended Solution |
| Severe Steric Congestion | Extremely bulky groups on both the azide and the alkyne can disrupt the normal mechanistic pathway of the RuAAC, leading to the formation of the 1,4-isomer or a mixture.[7][8][9] | If the 1,5-isomer is the desired product, consider redesigning the alkyne substrate to be less sterically demanding. Alternatively, if the 1,4-isomer is acceptable, you can proceed, knowing that the steric hindrance is directing the regioselectivity. |
| Catalyst Choice | Different ruthenium complexes can exhibit varying degrees of regioselectivity. | While Cp*-containing ruthenium catalysts are known for 1,5-selectivity, other catalysts like Tp(PPh₃)(EtNH₂)RuN₃ have also been shown to be effective.[6] It may be necessary to screen different Ru catalysts to optimize for the desired isomer. |
Data Summary
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloadditions
| Catalytic System | Typical Regioisomer | Substrate Scope (Alkynes) | Key Advantages | Considerations for Steric Hindrance |
| Copper(I) (CuAAC) | 1,4-disubstituted[3][4] | Terminal only[3] | High yield, excellent regioselectivity, robust. | Reaction rate can be significantly reduced. Requires higher temperatures and longer reaction times.[1] |
| Ruthenium (RuAAC) | 1,5-disubstituted[3][6] | Terminal and Internal[3][5] | Complementary regioselectivity to CuAAC, broader alkyne scope. | Severe steric hindrance can lead to loss of regioselectivity or reversal to the 1,4-isomer.[7][8][9] |
| Strain-Promoted (SPAAC) | N/A (regioselective by alkyne design) | Cyclooctynes | Metal-free, biocompatible. | Can be highly sensitive to steric bulk on both reaction partners, leading to slow rates.[10][12] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: 1:1 mixture of tert-butanol and deionized water, or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne (e.g., 100 mM in the chosen solvent).
-
Prepare a stock solution of this compound (e.g., 110 mM, 1.1 equivalents in the chosen solvent).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water). This solution should be made immediately before use as it is prone to oxidation.
-
Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water or TBTA in DMF/t-BuOH).
-
-
Reaction Setup:
-
In a reaction vial, add the terminal alkyne (1.0 eq).
-
Add the this compound solution (1.1 eq).
-
Add the chosen solvent to reach the desired final concentration.
-
Add the ligand solution (e.g., 0.05 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.[1]
-
-
Initiation and Reaction:
-
While maintaining an inert atmosphere, add the CuSO₄ solution (e.g., 0.01-0.05 eq).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 eq).[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80°C) to overcome steric hindrance.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove the copper catalyst and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
-
Visualizations
// Node Definitions start [label="Start: Cycloaddition of this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; regio_question [label="Desired Regioisomer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; isomer_1_4 [label="1,4-Disubstituted Triazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isomer_1_5 [label="1,5-Disubstituted Triazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
catalyst_cu [label="Use Copper(I) Catalyst (CuAAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_ru [label="Use Ruthenium Catalyst (RuAAC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
considerations_cu [label="Considerations:\n- Terminal alkynes only\n- Slower rate due to steric hindrance\n- May require heat/longer time", fillcolor="#F1F3F4", fontcolor="#202124"]; considerations_ru [label="Considerations:\n- Works with terminal and internal alkynes\n- High steric hindrance may reverse\n selectivity to 1,4-isomer", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> regio_question; regio_question -> isomer_1_4 [label="1,4"]; regio_question -> isomer_1_5 [label="1,5"];
isomer_1_4 -> catalyst_cu; isomer_1_5 -> catalyst_ru;
catalyst_cu -> considerations_cu; catalyst_ru -> considerations_ru; }
Caption: Catalyst selection guide for this compound cycloadditions.
References
- 1. benchchem.com [benchchem.com]
- 2. CuAAC reactions of sterically hindered azides | Semantic Scholar [semanticscholar.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. beilstein-journals.org [beilstein-journals.org]
preventing decomposition of 1-azidopropane during storage and handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe storage and handling of 1-azidopropane to prevent its decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible gas evolution or pressure buildup in the container. | Thermal decomposition leading to the formation of nitrogen gas. | Immediate Action: Do not open the container. Carefully move it to a blast shield or a designated area for hazardous materials. Inform the safety officer immediately. For future prevention, always store at or below the recommended temperature and vent the container appropriately if safe to do so. |
| Discoloration of the this compound solution. | Contamination or slow decomposition. | Cease use of the product. Dispose of the material according to your institution's hazardous waste protocols. Review handling procedures to prevent future contamination. |
| Unexpectedly rapid or vigorous reaction during use. | Presence of contaminants that catalyze decomposition (e.g., metals, strong acids). Use of incompatible equipment. | Stop the reaction immediately if possible and retreat to a safe distance. After ensuring safety, review the experimental setup and reagents for any incompatibilities. Do not use metal spatulas or syringes with this compound.[1][2] |
| Formation of solid precipitates. | Potential formation of unstable metal azides from contact with metals. | Treat with extreme caution as metal azides can be shock-sensitive explosives.[1][3] Do not attempt to scrape or handle the solid. Contact your institution's environmental health and safety department for guidance on disposal. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to decompose?
A1: The primary factors that can induce the decomposition of this compound are heat, light, shock, and the presence of incompatible materials.[1][4] As an organic azide with a low carbon-to-nitrogen ratio, it is an energy-rich molecule prone to explosive decomposition with little energy input.[2]
Q2: What is the recommended storage temperature for this compound?
A2: this compound should be stored at low temperatures, generally at or below -18°C, and protected from light.[1][4] Some suppliers may recommend storage at <-15°C. Always refer to the supplier's safety data sheet (SDS) for specific storage temperature recommendations.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and metals.[3][5][6] Contact with metals can lead to the formation of highly unstable and explosive metal azides.[1][3] Halogenated solvents like dichloromethane and chloroform should also be avoided as they can form extremely unstable di- and tri-azidomethane.[1]
Q4: What is the "Rule of Six" and how does it apply to this compound?
A4: The "Rule of Six" is a guideline for assessing the stability of organic azides, which suggests there should be at least six carbon atoms for each energetic functional group (like the azide group) to provide sufficient dilution and render the compound relatively safe.[1][3] this compound (C₃H₇N₃) has a carbon-to-azide group ratio of 3:1, which is well below the "Rule of Six," indicating it is a potentially explosive compound that must be handled with extreme caution.[1][3]
Q5: What are the typical decomposition products of this compound?
A5: The thermal decomposition of alkyl azides primarily involves the elimination of nitrogen gas (N₂).[7][8] The other products can include various organic compounds resulting from the rearrangement of the remaining alkyl nitrene intermediate. Hazardous decomposition products can also include nitrogen oxides, carbon monoxide, and carbon dioxide.[5]
Quantitative Data Summary
| Parameter | Guideline/Value | Reference |
| Carbon to Nitrogen Atom Ratio (C/N) | This compound (C₃H₇N₃) has a C/N ratio of 3/3 or 1. Organic azides with a C/N ratio between 1 and 3 should be stored at low temperatures (≤ -18°C) and handled in dilute solutions (≤ 1 M). | [1][2] |
| Recommended Storage Temperature | ≤ -18°C | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, metals (e.g., copper, iron), metal salts, halogenated solvents (e.g., CH₂Cl₂, CHCl₃). | [1][3][5][6] |
| Primary Gaseous Decomposition Product | Nitrogen (N₂) | [7][8] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of this compound in Solution
This protocol is adapted from general guidelines for stability testing and should be performed with extreme caution due to the potential hazards of this compound.
Objective: To determine the rate of decomposition of this compound in a specific solvent at various temperatures.
Materials:
-
This compound
-
High-purity, degassed solvent (e.g., acetonitrile, toluene)
-
Internal standard (a stable compound that does not react with azides, e.g., dodecane)
-
Small volume, pressure-rated vials with inert septa
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system
-
Temperature-controlled ovens or incubators
-
Blast shield
Procedure:
-
Preparation of Stock Solution: In a fume hood and behind a blast shield, prepare a dilute stock solution of this compound (e.g., 0.1 M) in the chosen solvent containing a known concentration of the internal standard.
-
Aliquoting: Dispense equal, small volumes of the stock solution into several pressure-rated vials.
-
Incubation: Place sets of vials in temperature-controlled ovens at different temperatures (e.g., 25°C, 40°C, 60°C). Include a control set stored at the recommended storage temperature (e.g., -20°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature set.
-
Quenching and Analysis: Immediately cool the vial to stop any further significant decomposition. Analyze the sample by GC-MS or HPLC to determine the concentration of this compound relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. Determine the rate of decomposition from the slope of the line.
Visualizations
Caption: Logical workflow for preventing this compound decomposition.
Caption: Workflow for assessing the stability of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical Properties and Thermal Decomposition Mechanism of Glycidyl Azide Polyol Energetic Thermoplastic Elastomer Binder with RDX Composite | MDPI [mdpi.com]
Technical Support Center: Scaling Up 1-Azidopropane Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of chemical reactions utilizing 1-azidopropane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Safety First: General Precautions for Scaling Up Azide Chemistry
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns with scaling up this compound reactions revolve around the potential for explosive decomposition and the formation of toxic byproducts.[1][2] Key hazards include:
-
Thermal Runaway: Azide decomposition is highly exothermic, which can lead to a rapid increase in temperature and pressure if not properly controlled, potentially causing an explosion.[3][4]
-
Shock Sensitivity: While small alkyl azides are generally less sensitive than heavy metal azides, the risk of detonation from mechanical shock or friction increases with scale.[2]
-
Formation of Hydrazoic Acid (HN₃): Contact of azides with strong acids can generate hydrazoic acid, which is highly toxic and explosive.[2][5]
-
Incompatible Materials: Contact with heavy metals (e.g., copper, lead, mercury) can form highly sensitive and explosive metal azides.[6] Additionally, the use of halogenated solvents like dichloromethane should be avoided as they can form explosive di- and tri-azidomethane.[7]
Troubleshooting Common Reactions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"
Q2: My CuAAC reaction with this compound is not going to completion upon scale-up. What are the likely causes and solutions?
A2: Incomplete conversion in scaled-up CuAAC reactions can be due to several factors:
-
Poor Mass Transfer/Mixing: In larger reaction vessels, inefficient stirring can lead to localized concentration gradients of reactants and catalyst, hindering the reaction rate.
-
Solution: Employ appropriate mechanical stirring and ensure the vessel geometry promotes good mixing. For very large scales, consider specialized reactor designs.
-
-
Catalyst Deactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially with prolonged reaction times at a larger scale where atmospheric oxygen exposure might be greater.[8]
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a slight excess of the reducing agent (e.g., sodium ascorbate) to maintain the copper in its +1 oxidation state.[9]
-
-
Insufficient Reagent Concentration: While scaling up, simply increasing volumes might lead to dilutions that slow down the reaction.
-
Solution: Maintain the optimal concentration of all reagents as determined in small-scale experiments.[10]
-
Q3: I am observing significant byproduct formation in my scaled-up CuAAC reaction. How can I minimize this?
A3: Byproduct formation can be influenced by impurities and reaction conditions:
-
Impurities in Starting Materials: Impurities in the this compound or the alkyne can interfere with the catalytic cycle or lead to side reactions.
-
Solution: Ensure the purity of all starting materials before use. Purification of starting materials may be necessary.
-
-
Side Reactions of the Alkyne: Some alkynes, like propiolic acid, can react with the copper catalyst to form insoluble precipitates, effectively removing the catalyst from the reaction.[6]
-
Solution: Consider using a different copper source or adding a stabilizing ligand for the copper. Running the reaction in a solvent system that can better solvate the copper species, such as acetonitrile/water, might also help, though acetonitrile can sometimes participate in the reaction.[6]
-
Staudinger Reaction
Q4: When scaling up the Staudinger reaction of this compound with a phosphine, I am getting a mixture of the desired amine and the aza-ylide. How can I ensure complete hydrolysis to the amine?
A4: Incomplete hydrolysis of the intermediate aza-ylide is a common issue.
-
Insufficient Water: Ensure an adequate amount of water is added during the workup to fully hydrolyze the aza-ylide to the amine and phosphine oxide.
-
Reaction Time: Allow sufficient time for the hydrolysis to complete after the addition of water.
-
Biphasic Conditions: For mono-reduction of a diazide, a biphasic system (e.g., diethyl ether and acidic water) can be beneficial. The protonated amine product moves to the aqueous phase, preventing it from reacting further.[11]
Purification Challenges at Scale
Q5: Purification of my this compound-derived product by column chromatography is becoming impractical at a larger scale. What are the alternatives?
A5: Column chromatography scales poorly.[12] For larger quantities, consider the following purification methods:
-
Crystallization/Recrystallization: This is a highly effective method for purifying solid products at scale.
-
Distillation: For liquid products with sufficient thermal stability and different boiling points from impurities, distillation can be a viable option. However, extreme caution must be exercised when distilling azide-containing compounds due to their potential for explosive decomposition upon heating.[13] A thorough thermal stability analysis (e.g., using DSC) is crucial before attempting distillation.[3]
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.
Quantitative Data Summary
The following table provides a summary of key parameters relevant to the scale-up of reactions involving small organic azides, using data for compounds structurally similar to this compound as representative examples.
| Parameter | Value/Range | Compound Context | Significance for Scale-Up |
| Thermal Decomposition Onset (Tonset) | 75 - 160 °C | Phenyl diazoacetates (structurally different but demonstrates variability in stability) | Indicates the temperature at which exothermic decomposition begins. Crucial for defining safe operating temperatures to prevent thermal runaway.[3] |
| Enthalpy of Decomposition (ΔHD) | ~ -102 kJ mol⁻¹ | General for diazo compounds without other energetic groups | Quantifies the amount of energy released during decomposition. Higher values indicate a greater explosion hazard.[3] |
| CuAAC Second-Order Rate Constant (k) | ~0.6 - 18 M⁻¹s⁻¹ | Varies with alkyne and catalyst system | Understanding the reaction kinetics is essential for predicting reaction times and optimizing throughput at scale.[14][15] |
| Staudinger Reaction Second-Order Rate Constant (k) | ~3.68 M⁻¹s⁻¹ | Perfluoroaryl azides with aryl phosphines (a fast example) | The rate of the initial azide-phosphine reaction will influence the required reaction time before hydrolysis.[15] |
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general procedure that should be optimized for specific substrates and scales.
-
In a suitably sized reaction vessel equipped with a mechanical stirrer and an inert gas inlet, dissolve the alkyne (1.0 eq) and this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.[9]
-
In a separate container, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).[9]
-
In another container, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).[9]
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is often complete within a few hours.[9]
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method for the scale (e.g., recrystallization).
General Protocol for a Staudinger Reduction
This protocol describes the reduction of an azide to a primary amine.
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in THF.[9]
-
Add triphenylphosphine (1.1 eq) to the solution. Evolution of nitrogen gas should be observed.[9]
-
Stir the reaction at room temperature until the starting azide is consumed, as monitored by TLC (typically 2-4 hours).[9]
-
Add water to the reaction mixture and stir for an additional 30 minutes to hydrolyze the intermediate aza-ylide.[9]
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
The desired amine can be isolated from the organic phase after separation from the triphenylphosphine oxide byproduct, often through purification methods like crystallization or extraction under acidic conditions.
Visualizations
Caption: A logical workflow for troubleshooting common issues encountered during the scale-up of this compound reactions.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 1-Azidopropane Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed information on the impact of solvent choice on the reaction kinetics of 1-azidopropane, focusing on two primary reaction types: the Staudinger Ligation/Reduction and the Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry").
Frequently Asked Questions (FAQs)
Q1: Which solvent properties have the most significant impact on the kinetics of this compound reactions?
A1: For reactions involving polar intermediates or transition states, such as the Staudinger ligation, solvent polarity and proticity are critical. Polar protic solvents can stabilize charged transition states through hydrogen bonding, often accelerating the reaction. For concerted reactions like the thermal Huisgen cycloaddition, the solvent effect is generally less pronounced. In copper-catalyzed azide-alkyne cycloadditions (CuAAC), the solvent's ability to dissolve reactants and stabilize the copper(I) catalyst is key; aqueous co-solvents are often beneficial.
Q2: My Staudinger reaction of this compound is slow. How can I increase the rate?
A2: To accelerate a Staudinger ligation or reduction, consider switching to a more polar, protic solvent. For instance, moving from a nonpolar solvent like toluene to a polar aprotic solvent like acetonitrile, or even better, a polar protic solvent like methanol or a mixture containing water, can significantly increase the reaction rate.[1] This is because the rate-determining step for alkyl azides involves a polar transition state that is stabilized by such solvents.[1]
Q3: I am observing a significant amount of triphenylphosphine oxide byproduct before adding water to my Staudinger reaction. What is happening?
A3: The formation of triphenylphosphine oxide as a side product often points to the hydrolysis of the intermediate aza-ylide.[2] This can happen if there are trace amounts of water in your reaction solvent or starting materials. To minimize this, ensure you are using anhydrous solvents and reagents.
Q4: For a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound, which solvent system is optimal?
A4: CuAAC reactions are robust and can be performed in a wide variety of solvents, including mixtures of water with organic solvents like t-butanol, DMSO, and alcohols.[3] Using water as a co-solvent can even accelerate the reaction.[4] It is often recommended to avoid acetonitrile, as its strong coordination to the copper(I) catalyst can inhibit the reaction.[3]
Q5: My CuAAC reaction is giving a low yield. What are the common causes related to the solvent?
A5: Low yields in CuAAC can be due to several factors. Regarding the solvent, poor solubility of either the this compound or the alkyne can be a major issue. Using a co-solvent like DMSO or DMF can help. Additionally, dissolved oxygen in the solvent can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing the solvent before use is a crucial step to prevent this.
Troubleshooting Guides
Issue 1: Slow or Stalled Staudinger Ligation/Reduction
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The reaction proceeds faster in polar, protic solvents. If using a nonpolar solvent (e.g., THF, Toluene), switch to a more polar option (e.g., Acetonitrile, DMSO) or a protic solvent (e.g., Methanol). Adding water as a co-solvent can also significantly accelerate the rate.[1] |
| Low Reagent Concentration | The reaction is typically second-order.[1] Ensure reactant concentrations are sufficiently high. If solubility is an issue, select a solvent that can dissolve both the this compound and the phosphine reagent at the desired concentration. |
| Steric Hindrance | If using a bulky phosphine reagent, steric effects can slow the initial nucleophilic attack. While triphenylphosphine is standard, less hindered trialkylphosphines could be considered, though their nucleophilicity and side reactions might differ. |
Issue 2: Low Yield or Side Products in CuAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | This compound is relatively nonpolar, while some alkynes can be very polar or nonpolar. Use a solvent mixture that can solubilize both components, such as t-BuOH/H₂O, DMSO/H₂O, or THF. |
| Catalyst Oxidation | The active Cu(I) catalyst is easily oxidized by dissolved oxygen. Always degas your solvents before use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. |
| Inhibitory Solvent | Avoid using acetonitrile as a solvent, as it can strongly coordinate to the copper catalyst and inhibit the reaction.[3] |
| Side Reactions | Oxidative homocoupling of terminal alkynes (Glaser coupling) is a common side reaction. This is exacerbated by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere and that solvents are properly degassed. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of solvent choice on the second-order rate constant (k) for the Staudinger ligation.
Disclaimer: The following data was obtained for the reaction of a phosphine with benzyl azide, a primary alkyl azide that serves as a close kinetic model for this compound. Absolute rates for this compound may vary, but the observed trends are expected to be highly similar.
Table 1: Effect of Solvent on Staudinger Ligation Rate Constants for Benzyl Azide [1]
| Solvent | Dielectric Constant (ε) | Water Content (v/v) | Rate Constant, k (10⁻³ M⁻¹s⁻¹) |
| THF-d₈ | 7.6 | 2.5% | 0.83 |
| THF-d₈ | 7.6 | 5.0% | 0.93 |
| THF-d₈ | 7.6 | 10.0% | 1.4 |
| Acetone-d₆ | 21.0 | 2.5% | 1.7 |
| Acetone-d₆ | 21.0 | 5.0% | 1.9 |
| Acetone-d₆ | 21.0 | 10.0% | 1.9 |
| CD₃CN | 37.5 | 2.5% | 2.1 |
| CD₃CN | 37.5 | 5.0% | 2.5 |
| CD₃CN | 37.5 | 10.0% | 3.2 |
| DMSO-d₆ | 47.0 | 2.5% | 2.8 |
| DMSO-d₆ | 47.0 | 5.0% | 3.8 |
| DMSO-d₆ | 47.0 | 10.0% | 5.0 |
| CD₃OD | 32.7 | 2.5% | 8.8 |
| CD₃OD | 32.7 | 5.0% | 12.0 |
| CD₃OD | 32.7 | 10.0% | 16.0 |
Experimental Protocols
Protocol: Kinetic Analysis of Staudinger Ligation by ¹H NMR Spectroscopy
This protocol describes a general method for monitoring the reaction of this compound with triphenylphosphine to determine the reaction kinetics.
1. Materials and Reagents:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Chosen deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, optional but recommended)
-
NMR tubes, syringes, and standard laboratory glassware
2. Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of triphenylphosphine of known concentration in the same solvent.
-
If using an internal standard, add it to one of the stock solutions at a known concentration.
3. NMR Acquisition Setup:
-
Set up the NMR spectrometer to acquire a series of 1D ¹H spectra over time. Most modern spectrometers have automated programs for kinetic studies.
-
Parameters to set:
-
Temperature: Set and equilibrate the probe to the desired reaction temperature (e.g., 298 K).
-
Number of Scans (ns): Use the minimum number of scans required for good signal-to-noise (ideally ns=1) to ensure each data point is a "snapshot" in time.
-
Recycle Delay (d1): Set a delay that is at least 5 times the longest T₁ of the protons being monitored to ensure accurate integration.
-
Time Array: Set up an array of experiments with a fixed delay between each acquisition (e.g., every 5 or 10 minutes, depending on the expected reaction rate).
-
4. Reaction Monitoring:
-
In an NMR tube, combine the stock solution of triphenylphosphine with the deuterated solvent.
-
Acquire an initial spectrum (t=0) of the phosphine solution.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the NMR tube, mix quickly but thoroughly, and immediately place the tube in the spectrometer to begin the automated acquisition sequence.
-
Monitor the reaction by observing the decrease in the integral of a characteristic PPh₃ proton signal (e.g., aromatic protons) and/or the appearance of a product signal over time.
5. Data Analysis:
-
Process the array of spectra uniformly.
-
Integrate the chosen reactant and/or product peaks for each time point relative to the internal standard.
-
Plot the concentration of the reactant versus time.
-
Use the appropriate integrated rate law (e.g., second-order for this reaction) to plot the data (e.g., 1/[Reactant] vs. time) and determine the rate constant (k) from the slope of the resulting line.
Visualizations
Caption: Mechanism of the Staudinger Reduction.
Caption: Solvent effect on Staudinger Ligation kinetics.
References
Technical Support Center: Copper Catalyst Removal in 1-Azidopropane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from 1-azidopropane reaction mixtures, commonly associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual copper catalyst from my this compound reaction?
A1: The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include EDTA, aqueous ammonia, and ammonium chloride.[1] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase and removed.[1]
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica gel, or alumina.[1][2] These materials can adsorb the copper catalyst, allowing the product to pass through with the eluting solvent.[1]
-
Use of Scavenging Resins: These are solid-supported materials with functional groups that have a high affinity for metals. Scavenger resins, such as those with thiourea or amine functionalities, can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.[1]
-
Dialysis: For macromolecular products like polymers or bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[1][3]
Q2: Why is my product still colored (e.g., green or blue) after an initial purification attempt?
A2: A persistent green or blue color in your product is a strong indicator of residual copper contamination.[1] This can occur for several reasons:
-
Incomplete Removal: The chosen purification method may not have been sufficient to remove all the copper. Multiple washes or a longer residence time with a scavenger resin may be necessary.[1]
-
Product Chelation: Your product, particularly if it contains nitrogen or sulfur-containing functional groups, might be chelating the copper, making it more difficult to remove.
Q3: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. What should I do?
A3: If your product has high water solubility, it can be lost during aqueous washes. In this scenario, using a solid-supported metal scavenger is a suitable alternative. The resin can be stirred with your aqueous solution of the product and then filtered off, leaving the copper-free product in solution.[1] Alternatively, filtration through C18 SPE cartridges (sep-pak) can be effective for water-soluble products.[3]
Q4: Can residual copper from the click reaction interfere with downstream applications?
A4: Yes, residual copper can be problematic for several downstream applications. Copper ions can interfere with biological assays, affect the stability of molecules, and be toxic to cells.[4][5] For drug development, minimizing copper content to acceptable levels (often in the ppm range) is a critical regulatory requirement.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts from this compound reaction mixtures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent blue/green color in the organic product after aqueous extraction. | 1. Inefficient chelation. 2. Insufficient number of washes. 3. The product itself chelates copper. | 1. Increase the concentration of the chelating agent (e.g., EDTA, ammonia). 2. Perform multiple extractions until the aqueous layer is colorless.[2] 3. Consider using a scavenger resin for more effective removal.[1] |
| Low product yield after purification. | 1. Product partitioning into the aqueous layer during extraction (for water-soluble products). 2. Product adsorption onto the solid support (silica, alumina). 3. Product degradation due to pH changes during washing (e.g., with ammonia). | 1. For water-soluble products, use scavenger resins or dialysis.[1][3] 2. Elute the column with a more polar solvent system. 3. Use a milder chelating agent like EDTA or wash with a buffered solution. |
| Scavenger resin is ineffective. | 1. Insufficient amount of resin used. 2. Inadequate stirring time. 3. The resin is not compatible with the solvent system. | 1. Increase the equivalents of scavenger resin relative to the copper catalyst. A typical loading is 3-5 equivalents.[1] 2. Increase the stirring time (4-16 hours is typical).[1] 3. Consult the manufacturer's guidelines for solvent compatibility. |
| Product is a biomolecule (e.g., protein, DNA) and is sensitive to purification conditions. | 1. Harsh chelating agents or pH can denature the biomolecule. 2. Organic solvents used in chromatography can cause precipitation. | 1. Use dialysis against a buffer containing EDTA.[3][6][7] 2. Employ size exclusion chromatography (SEC) or other biocompatible purification methods.[8] |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for organic-soluble products.
-
Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Use a volume of EDTA solution equal to the organic layer.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the washing step 2-3 times, or until the aqueous layer is no longer colored.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the copper-free product.[1]
Protocol 2: Removal using a Scavenger Resin
This protocol is suitable for both organic- and water-soluble products.
-
Resin Addition: After the reaction is complete, add a scavenger resin (e.g., SiliaMetS Thiourea) directly to the reaction mixture. Use 3-5 equivalents of resin relative to the amount of copper catalyst used.[1]
-
Stirring: Stir the resulting suspension at room temperature for 4-16 hours.[1] The optimal time may need to be determined empirically.
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.
Workflow and Decision Making
The following diagram illustrates a general workflow for selecting an appropriate copper removal method.
Caption: Decision workflow for selecting a copper removal method.
The following diagram illustrates a troubleshooting process for when initial copper removal attempts fail.
Caption: Troubleshooting workflow for ineffective copper removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Bioconjugation Efficiency: 1-Azidopropane vs. 1-Azido-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. Central to these reactions is the azide functional group, which, when incorporated into molecules, enables their attachment to a wide array of biomolecules, imaging agents, and therapeutics. The choice of the azide-containing reagent is critical, as it can profoundly influence the kinetics, yield, and overall success of the bioconjugation process.
This guide provides a detailed comparison of two azide-containing linkers: 1-azidopropane and 1-azido-3-iodopropane. While direct, head-to-head experimental data for these two specific compounds is limited in the published literature, this comparison is built upon established principles of physical organic chemistry and supported by data from analogous compounds. We will delve into the theoretical underpinnings of their reactivity, provide estimated quantitative comparisons, and present detailed experimental protocols to enable researchers to make informed decisions for their specific bioconjugation needs.
Theoretical Underpinnings of Reactivity
The primary difference in the expected bioconjugation efficiency between this compound and 1-azido-3-iodopropane lies in the electronic properties of the substituent at the 3-position. In 1-azido-3-iodopropane, the iodine atom acts as an electron-withdrawing group. This has a significant impact on the electronic structure of the azide moiety.
In both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the azide acts as a 1,3-dipole. The reactivity of the azide is influenced by the energy of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Electron-withdrawing groups, such as iodine, lower the energy of the azide's LUMO.[1] This reduction in the LUMO energy generally leads to a smaller energy gap between the azide's LUMO and the alkyne's HOMO, which in turn accelerates the cycloaddition reaction.[1] Therefore, it is anticipated that 1-azido-3-iodopropane will exhibit a faster reaction rate in both CuAAC and SPAAC compared to the simple alkyl azide, this compound.
Quantitative Comparison of Bioconjugation Efficiency
| Parameter | This compound | 1-Azido-3-iodopropane | Rationale |
| Reaction Type | CuAAC & SPAAC | CuAAC & SPAAC | Both are suitable for these reactions. |
| Expected Reaction Rate (k₂) in SPAAC with DBCO | ~0.1 - 0.5 M⁻¹s⁻¹ (estimated) | > 0.5 M⁻¹s⁻¹ (estimated) | The electron-withdrawing iodine atom is expected to increase the reaction rate. |
| Expected Reaction Rate in CuAAC | Moderate | High | The electron-withdrawing nature of iodine is anticipated to enhance the rate of cycloaddition. |
| Biocompatibility of Reagent | High | Moderate | While the azide itself is bioorthogonal, the potential for in vivo deiodination of 1-azido-3-iodopropane could be a consideration for some applications. |
| Stability of Reagent | High | Good | Alkyl azides are generally stable. 1-azido-3-iodopropane is also stable but may be more sensitive to light and certain nucleophiles. |
| Yield of Conjugate | Good to Excellent | Excellent | The faster reaction kinetics of 1-azido-3-iodopropane are expected to lead to higher yields in a given timeframe. |
| Cost | Generally Lower | Generally Higher | The synthesis of 1-azido-3-iodopropane is more complex. |
Note: The second-order rate constants (k₂) are estimates based on data for simple alkyl azides and azides bearing electron-withdrawing groups in reactions with dibenzocyclooctyne (DBCO), a common strained alkyne used in SPAAC. Actual rates will vary depending on the specific alkyne, solvent, temperature, and other reaction conditions.
Experimental Protocols
To empirically determine the optimal azide for a specific application, a direct comparison of their bioconjugation efficiency is recommended. Below are generalized protocols for comparing the reactivity of this compound and 1-azido-3-iodopropane in both CuAAC and SPAAC reactions.
Protocol 1: Comparison of Azide Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To determine the relative reaction rates of this compound and 1-azido-3-iodopropane in a CuAAC reaction with a model alkyne-containing biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
This compound
-
1-Azido-3-iodopropane
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Analytical method for monitoring reaction progress (e.g., HPLC, LC-MS, SDS-PAGE with fluorescently tagged alkyne)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified biomolecule in the reaction buffer.
-
Prepare 100 mM stock solutions of this compound and 1-azido-3-iodopropane in a suitable solvent (e.g., DMSO or water).
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Set up Parallel Reactions:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures (for a final volume of 100 µL):
-
Reaction A (this compound):
-
10 µL of 10 mM alkyne-biomolecule
-
1 µL of 100 mM this compound (final concentration: 1 mM)
-
X µL of Reaction Buffer
-
1 µL of 100 mM THPTA (final concentration: 1 mM)
-
1 µL of 100 mM CuSO₄ (final concentration: 1 mM)
-
-
Reaction B (1-azido-3-iodopropane):
-
10 µL of 10 mM alkyne-biomolecule
-
1 µL of 100 mM 1-azido-3-iodopropane (final concentration: 1 mM)
-
X µL of Reaction Buffer
-
1 µL of 100 mM THPTA (final concentration: 1 mM)
-
1 µL of 100 mM CuSO₄ (final concentration: 1 mM)
-
-
-
Ensure the final volume in each tube is 100 µL by adjusting the volume of the reaction buffer.
-
-
Initiate the Reaction:
-
Add 1 µL of 1 M sodium ascorbate to each reaction tube to initiate the reaction.
-
Mix gently by pipetting.
-
-
Monitor Reaction Progress:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot from each reaction.
-
Quench the reaction if necessary (e.g., by adding EDTA).
-
Analyze the aliquots using the chosen analytical method to determine the extent of product formation.
-
-
Data Analysis:
-
Plot the percentage of product formation versus time for each azide.
-
The initial slope of the curve will give a qualitative comparison of the reaction rates. For a more quantitative analysis, determine the second-order rate constant.
-
Protocol 2: Comparison of Azide Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To compare the reaction kinetics of this compound and 1-azido-3-iodopropane in a copper-free click reaction with a strained alkyne.
Materials:
-
Strained alkyne (e.g., DBCO- or BCN-functionalized molecule)
-
This compound
-
1-Azido-3-iodopropane
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Analytical method for monitoring reaction progress (e.g., fluorescence spectroscopy if using a fluorogenic alkyne, NMR, or LC-MS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of the strained alkyne in a suitable solvent (e.g., DMSO).
-
Prepare 10 mM stock solutions of this compound and 1-azido-3-iodopropane in the same solvent.
-
-
Set up Parallel Reactions:
-
In separate reaction vessels suitable for your analytical method (e.g., cuvettes for fluorescence spectroscopy), prepare the following mixtures:
-
Reaction A (this compound):
-
50 µL of 1 mM strained alkyne
-
50 µL of 10 mM this compound
-
900 µL of Reaction Buffer
-
-
Reaction B (1-azido-3-iodopropane):
-
50 µL of 1 mM strained alkyne
-
50 µL of 10 mM 1-azido-3-iodopropane
-
900 µL of Reaction Buffer
-
-
-
-
Monitor Reaction Progress:
-
Immediately after mixing, begin monitoring the reaction using your chosen analytical method.
-
Record data at regular intervals to track the consumption of reactants and the formation of the product.
-
-
Data Analysis:
-
Plot the concentration of the product (or the change in a spectroscopic signal) over time.
-
Determine the second-order rate constant (k₂) for each reaction by fitting the data to the appropriate rate law.
-
Visualizing the Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms of CuAAC and SPAAC, providing a visual representation of the chemical transformations involved in bioconjugation.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
The choice between this compound and 1-azido-3-iodopropane for bioconjugation applications will depend on the specific requirements of the experiment. Based on fundamental chemical principles, 1-azido-3-iodopropane is expected to offer a significant advantage in terms of reaction speed and efficiency due to the electron-withdrawing nature of the iodine substituent.[1] This can be particularly beneficial when working with low concentrations of biomolecules or when rapid conjugation is critical. However, for applications where cost and the potential for side reactions are primary concerns, the simpler and more inert this compound may be a more suitable choice. The provided experimental protocols offer a framework for researchers to empirically validate the optimal reagent for their system, ensuring the highest probability of successful bioconjugation.
References
A Comparative Guide to the Validation of 1-Azidopropane Conjugation to Biomolecules Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a fundamental technique for developing therapeutics, diagnostic probes, and research tools. The choice of linker and the method of conjugation are critical for the success of these endeavors. 1-azidopropane, a small, simple azide-containing linker, is often utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions due to its straightforward synthesis and minimal steric hindrance. However, a thorough evaluation of its performance compared to other conjugation strategies is essential for making informed decisions in experimental design.
This guide provides an objective comparison of this compound-mediated bioconjugation with alternative methods, focusing on validation using mass spectrometry. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate strategy for their specific needs.
Quantitative Performance Comparison
The selection of a bioconjugation strategy is often guided by its efficiency, the stability of the resulting linkage, and the ease of characterization. The following tables summarize key performance metrics for this compound conjugation and popular alternatives, with a focus on mass spectrometry-based validation.
Table 1: Comparison of Bioconjugation Chemistries
| Feature | This compound (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Alkyne-modified amino acids (via genetic incorporation or post-translational modification) | Alkyne-modified amino acids | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction Kinetics | Fast with copper catalyst | Moderate to fast, catalyst-free | Fast | Fast |
| Specificity | High (bioorthogonal) | High (bioorthogonal) | Moderate (multiple lysines can react) | High (specific to thiols) |
| Linkage Stability | Very high (stable triazole ring)[1][2] | Very high (stable triazole ring)[2] | High (stable amide bond) | Moderate (thioether bond can undergo retro-Michael addition) |
| Biocompatibility | Requires copper catalyst, which can be cytotoxic[3] | Excellent (catalyst-free)[3] | Good | Potential for off-target reactions with endogenous thiols |
| Mass Spectrometry Validation | Straightforward, mass shift of 85.11 Da | Straightforward, mass shift of the cyclooctyne reagent | Straightforward, mass shift of the NHS ester reagent | Straightforward, mass shift of the maleimide reagent |
Table 2: Mass Spectrometry Analysis of Bioconjugates
| Parameter | ESI-MS | MALDI-TOF MS |
| Ionization | Soft ionization, produces multiply charged ions | Soft ionization, produces singly charged ions |
| Mass Accuracy | High (<5 ppm) | Good (10-100 ppm) |
| Resolution | High | Moderate to high |
| Sample Throughput | Lower (often coupled with LC) | Higher |
| Tolerance to Buffers/Salts | Low | High |
| Application | Accurate mass determination, identification of post-translational modifications, peptide mapping | Intact mass analysis of large proteins, analysis of complex mixtures |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable bioconjugation and subsequent mass spectrometric analysis.
Protocol 1: Conjugation of this compound to an Alkyne-Modified Protein (CuAAC)
Materials:
-
Alkyne-modified protein (e.g., containing p-ethynyl-L-phenylalanine) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with a 10- to 50-fold molar excess of this compound.
-
In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Analyze the purified conjugate by mass spectrometry to confirm successful conjugation.
Protocol 2: Mass Spectrometry Analysis of this compound Conjugated Protein
A. Intact Mass Analysis by ESI-MS:
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a solution of 50% acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometry:
-
Infuse the sample into an ESI-TOF or ESI-QTOF mass spectrometer.
-
Acquire data in positive ion mode over a m/z range appropriate for the expected charge state distribution of the protein.
-
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the intact mass of the protein. A successful conjugation will result in a mass increase of 85.11 Da for each this compound molecule added.
B. Peptide Mapping by LC-MS/MS to Confirm Conjugation Site:
-
Protein Digestion:
-
Denature the purified conjugate in 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Dilute the solution to reduce the urea concentration and digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a C18 reverse-phase column coupled to an ESI mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire MS and MS/MS data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the protein sequence using a database search engine (e.g., Mascot, SEQUEST).
-
Include a variable modification corresponding to the mass of the this compound-triazole adduct (+127.13 Da, from the alkyne-containing amino acid and this compound) on the alkyne-bearing amino acid.
-
Successful identification of peptides with this modification confirms the site of conjugation.
-
Workflow and Pathway Visualizations
Visualizing the experimental workflows and the underlying chemical reactions can aid in understanding and implementing these techniques.
Caption: Workflow for this compound conjugation and MS validation.
Caption: CuAAC reaction for this compound conjugation.
Conclusion
The validation of bioconjugation is a critical step in the development of modified biomolecules for various applications. Mass spectrometry provides a powerful and versatile platform for the detailed characterization of these conjugates. This compound, as a small and simple azide linker for CuAAC reactions, offers a straightforward approach for bioconjugation. Its performance, particularly in terms of reaction efficiency and the stability of the resulting conjugate, is comparable to other click chemistry methods, although it requires a copper catalyst which can be a limitation for in vivo applications.
Compared to traditional methods like NHS ester and maleimide chemistry, this compound conjugation via CuAAC offers superior specificity due to its bioorthogonal nature. The choice between this compound and other linkers will ultimately depend on the specific requirements of the application, including the target biomolecule, the desired degree of modification, and the context of the experiment (in vitro vs. in vivo). The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to successfully validate their bioconjugation strategies using mass spectrometry.
References
A Comparative Kinetic Analysis of 1-Azidopropane in Copper-Catalyzed vs. Strain-Promoted Azide-Alkyne Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the reaction kinetics of 1-azidopropane in CuAAC and SPAAC, providing supporting experimental data and detailed protocols for informed decision-making in chemical biology and drug development applications.
The 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage is a cornerstone of modern chemical ligation, with the two most prominent variations being the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful "click chemistry" reactions is often dictated by the specific application, with reaction kinetics playing a pivotal role. This guide provides a detailed comparative analysis of the kinetic performance of a simple alkyl azide, this compound, in both CuAAC and SPAAC reactions, supported by representative data from the literature and comprehensive experimental protocols.
Quantitative Kinetic Data Summary
While direct, side-by-side comparative kinetic studies for this compound in both CuAAC and SPAAC are not extensively documented under identical conditions, a robust estimation of its reactivity can be derived from published data for other small, non-strained alkyl azides. The following table summarizes the typical second-order rate constants observed for these reactions, providing a quantitative basis for comparison.
| Reaction Type | Alkyne Partner (Example) | Catalyst/Promoter | Typical Second-Order Rate Constant (k₂) at 25°C [M⁻¹s⁻¹] | Key Remarks |
| CuAAC | Terminal Alkyne (e.g., Phenylacetylene) | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) with a ligand (e.g., THPTA) | 1 - 100 | The reaction rate is highly dependent on the copper source, ligand, and solvent. Ligands significantly accelerate the reaction and protect biomolecules from copper-induced damage. |
| SPAAC | Strained Cyclooctyne (e.g., BCN) | Ring Strain | 0.01 - 0.1 | The kinetics are primarily driven by the ring strain of the cyclooctyne. BCN is a commonly used strained alkyne with moderate reactivity. |
| SPAAC | Strained Cyclooctyne (e.g., DBCO/DIBAC) | Ring Strain | 0.1 - 1.0 | DBCO and its derivatives exhibit significantly faster kinetics compared to BCN due to increased ring strain, making them suitable for applications requiring more rapid ligation. |
Note: The provided rate constants are estimations for this compound based on data for structurally similar small alkyl azides. Actual rates will vary depending on the specific alkyne, solvent, temperature, and catalyst/ligand system used.
Reaction Mechanisms and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the release of ring strain in a cyclooctyne to drive the reaction without the need for a metal catalyst.
A generalized experimental workflow for the kinetic analysis of these reactions is depicted below. The choice of analytical technique depends on the specific characteristics of the reactants and products.
Detailed Experimental Protocols
The following are detailed, generalized protocols for determining the second-order rate constants for the CuAAC and SPAAC reactions of this compound. These protocols can be adapted based on the available instrumentation and specific experimental goals.
Protocol 1: Kinetic Analysis of CuAAC of this compound via ¹H NMR Spectroscopy
This protocol is suitable for monitoring the reaction of this compound with a terminal alkyne in the presence of a copper catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in the chosen deuterated solvent.
-
Prepare a 100 mM stock solution of the terminal alkyne in the same deuterated solvent.
-
Prepare a 100 mM stock solution of the internal standard in the same deuterated solvent.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in D₂O.
-
Prepare a 250 mM stock solution of THPTA in D₂O.
-
Prepare a 500 mM stock solution of sodium ascorbate in D₂O (prepare fresh).
-
-
Reaction Setup:
-
In an NMR tube, combine the this compound stock solution, terminal alkyne stock solution, and internal standard stock solution to achieve the desired final concentrations (e.g., 10 mM each).
-
Add the deuterated solvent to reach the final reaction volume (e.g., 500 µL).
-
Equilibrate the NMR tube to the desired reaction temperature (e.g., 25°C) in the NMR spectrometer.
-
-
Reaction Initiation and Monitoring:
-
Prepare a fresh catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
To initiate the reaction, rapidly add the catalyst premix and the freshly prepared sodium ascorbate solution to the NMR tube. The final concentrations should be in the range of 1-5 mol% relative to the reactants.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
-
Data Analysis:
-
Process the acquired spectra and integrate the signals corresponding to a disappearing reactant (e.g., a proton on the alkyne) and the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot should be linear.
-
The slope of the line will be the negative of the pseudo-first-order rate constant (k_obs) or the second-order rate constant (k₂), respectively. If the initial concentrations are not equal, use the integrated second-order rate law for analysis.
-
Protocol 2: Kinetic Analysis of SPAAC of this compound via UV-Vis Spectroscopy
This protocol is suitable for monitoring the reaction of this compound with a strained cyclooctyne that has a distinct UV-Vis absorbance, such as dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
DBCO-containing compound (e.g., DBCO-amine)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for stock solutions (e.g., DMSO)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the DBCO-containing compound in DMSO.
-
Prepare a 1 M stock solution of this compound in the reaction buffer.
-
-
Determination of Molar Extinction Coefficient:
-
Prepare a series of dilutions of the DBCO stock solution in the reaction buffer and measure their absorbance at the λ_max of the DBCO compound (typically around 309 nm).
-
Plot absorbance versus concentration and determine the molar extinction coefficient (ε) from the slope of the line according to the Beer-Lambert law (A = εcl).
-
-
Kinetic Measurement:
-
In a quartz cuvette, add the reaction buffer and the DBCO stock solution to achieve a final concentration that gives an initial absorbance in the optimal range of the spectrophotometer (e.g., around 1 AU).
-
Place the cuvette in the thermostatted cell holder and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
To initiate the reaction, add a large excess of the this compound stock solution (e.g., 100-fold excess) to the cuvette and mix rapidly.
-
Immediately start monitoring the decrease in absorbance at the λ_max of the DBCO compound over time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the previously determined molar extinction coefficient.
-
Plot the natural logarithm of the DBCO concentration (ln[DBCO]) versus time. Since this compound is in large excess, the reaction follows pseudo-first-order kinetics with respect to the DBCO compound.
-
The plot should be linear, and the slope will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of this compound: k₂ = k_obs / [this compound].
-
Conclusion
The kinetic analysis of this compound in CuAAC and SPAAC reactions reveals a significant difference in their reaction rates. CuAAC, when properly catalyzed with a copper(I) source and an accelerating ligand, offers significantly faster kinetics, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. This makes it a highly efficient method for rapid conjugations. However, the requirement for a copper catalyst can be a limitation in biological systems due to potential cytotoxicity.
In contrast, SPAAC provides a bioorthogonal alternative by eliminating the need for a metal catalyst. The reaction rate is dependent on the strain of the cyclooctyne used. With moderately strained cyclooctynes like BCN, the reaction is considerably slower than CuAAC. However, with highly strained cyclooctynes such as DBCO, the reaction rates can approach those of some CuAAC reactions, making SPAAC a viable and often preferred method for in vivo and live-cell applications. The choice between CuAAC and SPAAC for reactions involving this compound should therefore be guided by the specific requirements of the application, balancing the need for rapid kinetics against the constraints of biocompatibility.
A Comparative Guide to Catalysts for 1-Azidopropane Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for forging stable triazole linkages. This guide offers a comparative analysis of common catalytic systems for the reaction of 1-azidopropane with a terminal alkyne. The choice of catalyst is critical, influencing reaction efficiency, regioselectivity, and experimental conditions. This document provides a head-to-head comparison of prominent copper- and ruthenium-based catalysts, supported by experimental data from analogous systems, to inform catalyst selection for your research needs.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the azide-alkyne cycloaddition. Due to the limited availability of direct comparative studies on this compound, data from reactions with structurally similar short-chain alkyl azides (e.g., 1-azidobutane, 1-azidooctane) and the benchmark reaction of benzyl azide with phenylacetylene are used as reliable proxies to illustrate catalyst performance. This approach is widely accepted for evaluating catalyst efficiency in click chemistry.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity | Key Characteristics & Notes |
| Copper (CuAAC) Catalysts | 1,4-disubstituted | |||||
| CuSO₄ / Sodium Ascorbate | 1 - 5 | Room Temperature | 1 - 24 h | >95 | Exclusive | The most common, cost-effective, and robust method. Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) species in situ.[1] |
| CuI | 1 | Room Temperature | 1 - 12 h | >95 | Exclusive | A direct source of Cu(I), often leading to faster reactions compared to the CuSO₄/ascorbate system as no in situ reduction is required. |
| [Cu(CH₃CN)₄]PF₆ | 1 - 5 | Room Temperature | 1 - 8 h | >95 | Exclusive | A well-defined Cu(I) source that can offer high efficiency and reproducibility. Often used with a ligand to stabilize the Cu(I) oxidation state.[2] |
| Ruthenium (RuAAC) Catalysts | 1,5-disubstituted | |||||
| CpRuCl(COD) | 1 - 2 | Room Temperature - 45 | 0.5 - 4 h | ~92 | Exclusive | Highly reactive catalyst allowing for reactions at or near room temperature.[3][4][5] It is effective for a broad range of primary and secondary azides.[3] |
| [CpRuCl]₄ | 2.5 - 10 | 90 - 110 | 15 min - 1 h | High | Exclusive | A highly active catalyst, particularly effective for aryl azides and can be used with microwave irradiation to significantly shorten reaction times. |
| Cp*RuCl(PPh₃)₂ | 2 - 5 | 60 - 80 | 4 - 12 h | >95 | Exclusive | A robust and widely used catalyst for RuAAC, though it may require elevated temperatures for optimal performance.[3] |
Experimental Protocols
Detailed methodologies for performing copper-catalyzed and ruthenium-catalyzed click reactions with a substrate like this compound are provided below. These protocols are based on established procedures and can be adapted for specific research requirements.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted triazole using in situ generated Cu(I) from CuSO₄ and sodium ascorbate.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, 1:1 v/v)
-
Dichloromethane (for extraction)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.05 equiv) in the chosen solvent mixture (e.g., t-BuOH/H₂O).
-
To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 equiv).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted triazole using a ruthenium catalyst.[4]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane, toluene, or THF)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv) and the terminal alkyne (1.1 equiv).
-
Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Purge the solution with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the ruthenium catalyst, Cp*RuCl(COD) (0.01-0.02 equiv).
-
Stir the reaction mixture at room temperature or heat to 45 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 4 hours.[4][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
Safety Precautions: Organic azides, especially low molecular weight ones like this compound, are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.
Visualizing the Catalytic Pathways
The following diagrams illustrate the fundamental mechanisms of the CuAAC and RuAAC reactions, as well as a general workflow for catalyst comparison.
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[3]
Caption: General experimental workflow for comparing catalyst performance in click chemistry.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. research.chalmers.se [research.chalmers.se]
assessing the stability of the triazole linkage from 1-azidopropane
An Objective Comparison of the Stability of the Triazole Linkage Derived from 1-Azidopropane
For researchers, scientists, and drug development professionals, the stability and reliability of chemical linkages are critical for the successful design of conjugates, probes, and therapeutic agents. The 1,2,3-triazole linkage, formed via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, has become a cornerstone of bioconjugation. This guide provides an objective assessment of the stability of the triazole linkage formed from this compound, comparing its performance against other common linkages and providing detailed experimental protocols for its evaluation.
The 1,2,3-Triazole Linkage: An Overview
The 1,2,3-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. Its formation from an azide (such as this compound) and a terminal alkyne is exceptionally efficient and bioorthogonal, meaning it proceeds with high yield and selectivity in complex biological environments without interfering with native biochemical processes.[1] The resulting triazole serves as a stable and rigid linker, often used as a bioisostere for the amide bond due to its similar size and ability to participate in hydrogen bonding.[2][3][4]
General Stability Profile
The 1,2,3-triazole ring is widely regarded as one of the most robust linkages in bioconjugation.[3] Its aromatic character contributes to its exceptional stability under a wide range of chemical and biological conditions. Generally, the triazole linkage is stable to:
-
Hydrolysis: It is resistant to cleavage under both acidic and basic conditions.[5]
-
Redox Conditions: It remains intact in the presence of common oxidizing and reducing agents.[5][6]
-
Metabolic/Enzymatic Degradation: The triazole linkage is not recognized by proteases, making it a superior alternative to the amide bond in designing peptides and protein conjugates intended for in vivo applications.[2][4]
While exceptionally stable, the triazole ring is not indestructible. Extreme conditions, such as flash vacuum pyrolysis at temperatures exceeding 500°C, can lead to its decomposition.[7] Additionally, studies have shown that low levels of mechanical force can induce a cycloreversion reaction, splitting the triazole back into its constituent azide and alkyne.[8][9] However, these conditions are not typically encountered in pharmaceutical or biological research settings. The presence of the simple propyl group from this compound does not impart any unusual instability to the linkage.
Comparative Stability of Chemical Linkages
The choice of a chemical linker is dictated by the specific application and the required stability profile. The triazole linkage's high stability makes it ideal for applications requiring long-term integrity.
| Linkage Type | Formation Reaction | Acid Stability (pH < 3) | Base Stability (pH > 10) | Reductive Stability (e.g., DTT, GSH) | Oxidative Stability (e.g., H₂O₂) | Enzymatic Stability (Proteases/Esterases) |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | High[5] | High[5] | High[6] | High[6] | High[2][4] |
| Amide | Carbodiimide Coupling | High | High | High | High | Low (Proteases) |
| Ester | Esterification | Low (Hydrolysis) | Low (Hydrolysis) | High | High | Low (Esterases)[10] |
| Disulfide | Thiol Oxidation | High | High | Low (Cleaved) | Medium | High |
| Oxime | Aldehyde/Ketone + Aminooxy | Medium (Hydrolysis)[11] | High | High | High | High |
| Hydrazone | Aldehyde/Ketone + Hydrazine | Low (Hydrolysis)[11] | High | High | High | High |
| Thioether | Maleimide-Thiol Addition | High | Medium (Thiol Exchange) | High | High | High |
Experimental Protocols for Stability Assessment
To empirically determine the stability of a triazole linkage derived from this compound, a forced degradation study is the recommended approach.[3] This involves subjecting the molecule to stress conditions and monitoring its integrity over time, typically by HPLC or LC-MS.
General Sample Preparation
-
Prepare a stock solution of the triazole-linked compound (e.g., formed from this compound and an appropriate alkyne) at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as water, phosphate-buffered saline (PBS), or a co-solvent system if solubility is a concern.
-
For each stress condition, dilute the stock solution into the respective stress buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Include a control sample diluted in a neutral buffer (e.g., PBS, pH 7.4) and stored at 4°C.
Stress Conditions
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 37°C or 60°C).
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 37°C or 60°C).[3]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[3]
-
Reductive Stability: Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (GSH) or dithiothreitol (DTT), in a physiological buffer (e.g., PBS, pH 7.4) at 37°C.[3]
-
Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60°C or 80°C) in a neutral buffer (PBS, pH 7.4).[3]
-
Plasma/Serum Stability: Incubate the sample in fresh animal or human plasma/serum at 37°C to assess stability against enzymatic degradation.
Analysis
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Quench the reaction if necessary (e.g., neutralize acidic/basic samples).
-
Analyze the samples by a suitable method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Quantify the percentage of the parent compound remaining by comparing its peak area to the t=0 time point or the control sample.
Visualizations
Formation of the Triazole Linkage
Caption: Formation of a 1,4-disubstituted 1,2,3-triazole via CuAAC.
Experimental Workflow for Stability Assessment
References
- 1. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 8. Evidence of Splitting 1,2,3-Triazole into an Alkyne and Azide by Low Mechanical Force in the Presence of Other Covalent Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
A Comparative Guide to the Characterization of 1-Azidopropane-Derived Triazoles by NMR and HPLC
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 1-Propyl-1,2,3-Triazoles and Their Characterization
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and drug development due to its remarkable stability, synthetic accessibility, and ability to engage in various biological interactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This guide offers a comprehensive comparison of the analytical characterization of triazoles derived from 1-azidopropane, focusing on Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) techniques. This information is critical for researchers to verify synthesis, assess purity, and understand the structural nuances of these important compounds.
Data Presentation: NMR and HPLC Characterization Data
The following tables summarize the key NMR and HPLC characterization data for a representative this compound-derived triazole, 1-propyl-4-phenyl-1H-1,2,3-triazole, and compares it with a commonly synthesized benzyl-substituted analogue. This comparison highlights the influence of the N-substituent on the spectral and chromatographic properties.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Triazole H-5 (ppm) | N-CH₂ (ppm) | Propyl/Benzyl Protons (ppm) | Phenyl Protons (ppm) |
| 1-Propyl-4-phenyl-1H-1,2,3-triazole | ~7.7 (s) | ~4.3 (t) | ~1.9 (sextet, -CH₂-), ~0.9 (t, -CH₃) | ~7.3-7.8 (m) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | ~7.7 (s) | ~5.5 (s) | ~7.2-7.4 (m, benzyl) | ~7.3-7.8 (m) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Triazole C-4 (ppm) | Triazole C-5 (ppm) | N-CH₂ (ppm) | Propyl/Benzyl Carbons (ppm) | Phenyl Carbons (ppm) |
| 1-Propyl-4-phenyl-1H-1,2,3-triazole | ~147 | ~119 | ~52 | ~23 (-CH₂-), ~11 (-CH₃) | ~125-131 |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | ~148 | ~119 | ~54 | ~128-135 (benzyl) | ~125-131 |
Table 3: Comparative HPLC Data
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| 1-Propyl-4-phenyl-1H-1,2,3-triazole | C18 | Acetonitrile/Water (gradient) | 1.0 | Varies based on gradient |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | C18 | Acetonitrile/Water (gradient) | 1.0 | Typically longer than propyl analogue |
| Alternative: 1,5-disubstituted regioisomer | C18 or Chiral Column | Isocratic or Gradient | 1.0 | Different from 1,4-isomer |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the synthesis and characterization of this compound-derived triazoles.
Synthesis of this compound
-
Dissolution: Dissolve sodium azide (1.2 equivalents) in a mixture of water and a suitable organic solvent (e.g., acetone or DMF).
-
Reaction: Add 1-bromopropane (1.0 equivalent) to the solution.
-
Heating: Heat the reaction mixture under reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture, add water, and extract the product with a low-boiling-point organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain this compound. Caution: Low molecular weight azides can be explosive and should be handled with care.
Synthesis of 1-Propyl-4-phenyl-1H-1,2,3-triazole (CuAAC Reaction)
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and phenylacetylene (1.0 equivalent) in a suitable solvent mixture, such as t-butanol and water (1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water. In another vial, dissolve copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz. The characteristic singlet for the triazole ring proton (H-5) typically appears between δ 7.5 and 8.5 ppm in ¹H NMR for 1,4-disubstituted triazoles.[1] The carbon signals for the triazole ring (C-4 and C-5) appear in the range of δ 119-148 ppm in ¹³C NMR.[1]
HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the triazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid or trifluoroacetic acid) is typically employed for optimal separation.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the triazole shows maximum absorbance (typically around 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The retention time is a key parameter for identification and comparison. For the separation of regioisomers (1,4- vs. 1,5-disubstituted), specific chiral columns or alternative mobile phases might be necessary.[2]
Mandatory Visualization
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound-derived triazoles.
Caption: Synthetic workflow for 1-propyl-4-phenyl-1H-1,2,3-triazole.
Caption: Experimental workflow for characterization and analysis.
Caption: Logical relationship of catalyst-dependent regioisomer formation.
References
A Comparative Guide to the Biocompatibility of 1-Azidopropane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biocompatibility of 1-azidopropane and its derivatives, focusing on cytotoxicity, genotoxicity, and in vivo toxicity. Due to a notable lack of direct experimental data for this compound, this document synthesizes available information on structurally related short-chain alkyl azides and other organic azido compounds to offer a predictive comparison. The information herein is intended to guide researchers in making informed decisions regarding the use of these compounds in biological applications.
Executive Summary
Direct biocompatibility data for this compound is scarce in publicly available literature. However, studies on other organic azides suggest that the introduction of the azido group can impart cytotoxic and genotoxic properties. For instance, while simple alkyl azides like ethyl azide are noted for their explosive nature and irritant properties, more complex azido-containing heterocyclic molecules have demonstrated significant cytotoxicity against various cancer cell lines[1][2][3]. Furthermore, certain organic azides, such as 3-azido-1,2-propanediol, have been shown to be potent mutagens in human cells[4]. The biocompatibility of azido compounds is therefore highly dependent on the overall molecular structure.
Data Presentation: Comparative Cytotoxicity of Azido Compounds
The following table summarizes the available cytotoxicity data (IC50 values) for a range of organic azido compounds. It is crucial to note that these are not direct derivatives of this compound but provide a context for the potential cytotoxicity of the azido functional group in different molecular scaffolds.
| Compound Class | Specific Compound(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| Azido-Triazine Derivatives | 2-azido-4,6-bis(propargyloxy)-1,3,5-triazine | M-HeLa | 90-99 | [5] |
| 2,4-diazido-6-propargyloxy-1,3,5-triazine | M-HeLa | 90-99 | [5] | |
| Azidopyrazole Derivatives | N-1-((5-azido-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)benzene-1,2-diamine | Molt4, Sup-T1, 562 | 17.24, 12.43, 28.49 (µg/mL) | [1] |
| 3-((5-azido-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)pentane-2,4-dione | Molt4, U937, Sup-T1, 562 | 10.45, 8.41, 10.56 (µg/mL) | [1] | |
| Azido-Sesquiterpene Lactones | Azido-parthenolide (AzPTL) | MCF-7 | More potent than parent compound | [6] |
| Azido-dehydroleucodine (AzDhL) | MCF-7 | Less potent than parent compound | [6] | |
| Azido-Podophyllotoxin Derivatives | Compound 9k | PC-3, PANC-1, COLO-205, A-549 | 0.0038 - 0.022 | [7] |
| Azido-Betulinic Acid Derivatives | 3-O-acetylated 30-azido derivative | CCRF-CEM | 7.4 | [8] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., CHO, V79, or human lymphocytes) and treat with at least three concentrations of the test compound, along with positive and negative controls, for a suitable duration (e.g., 3-24 hours).
-
Cell Harvest: Harvest the cells by trypsinization or centrifugation.
-
Hypotonic Treatment: Resuspend the cells in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fixation: Fix the cells with a freshly prepared mixture of methanol and acetic acid (3:1).
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, air-dry, and stain with a DNA-specific stain such as Giemsa or acridine orange.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: Analyze the data for a dose-dependent, statistically significant increase in the frequency of micronucleated cells.
Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. It assesses the ability of a substance to cause mutations that restore the ability of the bacteria to synthesize histidine (revertants).
Protocol:
-
Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Plate Incorporation Method:
-
Mix the test compound at various concentrations, the bacterial culture, and (if used) the S9 mix with molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies that is at least twice the background level.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Potential Signaling Pathways in Azide-Induced Cytotoxicity
While specific signaling pathways for this compound are uncharacterized, cytotoxic compounds often trigger apoptosis through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a generalized apoptotic signaling cascade.
Caption: Potential apoptotic pathways triggered by cytotoxic azido compounds.
Experimental Workflow for Biocompatibility Assessment
The following diagram outlines a logical workflow for the comprehensive biocompatibility assessment of a novel compound like this compound.
Caption: A stepwise workflow for evaluating the biocompatibility of new chemical entities.
Conclusion and Future Directions
The current body of scientific literature lacks specific biocompatibility data for this compound. The information available for other organic azides indicates a potential for cytotoxicity and genotoxicity, which appears to be highly dependent on the overall molecular structure. Therefore, it is imperative that comprehensive in vitro and in vivo toxicity studies are conducted on this compound and its direct derivatives before they can be considered for any biological or pharmaceutical application. The experimental protocols and workflows provided in this guide offer a robust framework for such investigations. Future research should focus on elucidating the precise mechanisms of toxicity and identifying the specific cellular signaling pathways affected by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent mutagenicity of an azide, 3-azido-1,2-propanediol, in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers [mdpi.com]
- 6. Azido derivatives of sesquiterpene lactones: Synthesis, anticancer proliferation, and chemistry of nitrogen-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convergent synthesis of alkyne-azide cycloaddition derivatives of 4-α,β-2-propyne podophyllotoxin depicting potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic conjugates of betulinic acid and substituted triazoles prepared by Huisgen Cycloaddition from 30-azidoderivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 1-Azidopropane in Aqueous vs. Organic Media for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 1-azidopropane's performance in aqueous versus organic media, focusing on its application in the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. While this compound is a versatile reagent, its efficacy is significantly influenced by the solvent environment. This document aims to provide objective comparisons and supporting data to aid in the selection of optimal reaction conditions.
Executive Summary
The choice of solvent for reactions involving this compound is a critical parameter that affects solubility, reaction kinetics, and overall yield. Generally, this compound exhibits high solubility in a wide range of organic solvents but has limited solubility in water[1]. Despite this, for bioconjugation applications, aqueous solvent systems, often with co-solvents, are frequently preferred and can lead to enhanced reaction rates. For small molecule synthesis, a broader range of organic solvents can be utilized. The stability of this compound, like other small alkyl azides, is a key consideration; it should be stored in solution, protected from heat and light, and handled with care due to its energetic nature.
Data Presentation: Performance in CuAAC Reactions
While specific kinetic data for this compound across a range of solvents is not extensively published, the following tables summarize general trends and representative data for similar small organic azides in CuAAC reactions.
Solubility of this compound
| Property | Aqueous Media (Water) | Organic Media |
| Solubility | Limited[1] | Soluble in common organic solvents (e.g., DMF, DMSO, THF, CH₂Cl₂)[1] |
| Implication for Reactions | May require co-solvents like DMSO or t-BuOH for substrates with poor water solubility. | Generally good for reactions with non-polar substrates. |
Comparative Reaction Yields in CuAAC
The following data, adapted from a study on benzyl azide, is representative of the solvent effects on CuAAC reactions and provides a useful proxy for the expected performance of this compound[2][3].
| Solvent System | Reaction Time (h) | Yield (%) | Key Observations |
| Aqueous Media | |||
| Water | 4 | High | Often provides excellent yields and rate acceleration for CuAAC reactions, particularly for bioconjugation[4][5][6]. |
| t-BuOH/H₂O (1:1) | 4 | High | A common co-solvent system to improve the solubility of organic substrates in aqueous media[7]. |
| Organic Media | |||
| Dichloromethane (DCM) | 4 | Moderate | A common aprotic solvent for organic synthesis. |
| N,N-Dimethylformamide (DMF) | 4 | Low | A polar aprotic solvent, but can sometimes lead to lower yields compared to aqueous systems in CuAAC[2][3]. |
| Dimethyl sulfoxide (DMSO) | 4 | Low | Another polar aprotic solvent; often used as a co-solvent in aqueous reactions to aid solubility[2][3]. |
| Cyrene™ | 4 | High | A biomass-derived solvent that has shown excellent performance in CuAAC reactions[2][3]. |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Stability of this compound
| Condition | Stability in Aqueous Media | Stability in Organic Media |
| General | Alkyl azides are generally stable in neutral aqueous solutions but can be sensitive to acidic conditions which may form toxic and explosive hydrazoic acid[8][9]. | Generally stable in common organic solvents. Solutions should be stored in a cool, dark place[8]. |
| Rule of Six | This compound has a carbon-to-nitrogen ratio of 1 (3 carbons, 3 nitrogens), indicating it is an energetic molecule that should be handled with caution in small quantities and preferably in solution[9]. | The "Rule of Six" also applies, emphasizing the need for careful handling[9]. |
Experimental Protocols
The following are generalized protocols for performing a CuAAC reaction with this compound. Safety Precaution: Organic azides are potentially explosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Avoid heat, friction, and shock.
Protocol 1: CuAAC in Aqueous Medium (Bioconjugation)
This protocol is adapted for the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents in the reaction buffer.
-
In a reaction tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add this compound from a stock solution to a final concentration typically in excess of the alkyne.
-
Prepare a fresh solution of the copper catalyst by premixing CuSO₄ and the THPTA ligand.
-
Initiate the reaction by adding the copper catalyst solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
The reaction progress can be monitored by techniques such as LC-MS or gel electrophoresis.
-
Purify the resulting bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis).
Protocol 2: CuAAC in Organic Medium (Small Molecule Synthesis)
This protocol is suitable for the reaction of this compound with a small molecule alkyne.
Materials:
-
Alkyne-containing small molecule
-
This compound
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous organic solvent (e.g., THF, DMF, or a mixture)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne-containing small molecule and this compound in the chosen organic solvent.
-
Add DIPEA to the reaction mixture.
-
Add the CuI catalyst to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. mdpi.com [mdpi.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 1-Azidopropane: A Procedural Guide for Laboratory Professionals
Introduction
1-Azidopropane (CH₃CH₂CH₂N₃) is a versatile reagent in organic synthesis, valued for its ability to introduce the azide functional group. However, its utility is matched by its significant hazards. As a low molecular weight organic azide, this compound is potentially explosive and toxic, demanding meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established chemical safety principles. The primary and recommended method for rendering this compound safe for disposal is through its chemical conversion to the more stable 1-aminopropane (n-propylamine) via the Staudinger reduction.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to understand its inherent risks. Organic azides, particularly those with a high nitrogen-to-carbon ratio, can be sensitive to heat, shock, friction, and static discharge, leading to violent decomposition.[1]
Key Hazards:
-
Explosion Hazard: Can decompose explosively when subjected to heat or shock.
-
Toxicity: Organic azides are considered toxic.
-
Formation of Hazardous Byproducts:
-
Contact with strong acids can generate hydrazoic acid, which is highly toxic and explosive.
-
Reaction with heavy metals (e.g., copper, lead, silver, mercury) can form extremely sensitive and explosive heavy metal azides.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related, structurally similar compound, 3-azido-1-propanol, to provide a clearer understanding of its physical and hazardous properties.
| Property | Value | Compound |
| Molecular Formula | C₃H₇N₃ | This compound |
| Molecular Weight | 85.11 g/mol | This compound[2] |
| Physical State | Colorless liquid | This compound[1] |
| Boiling Point | Not specified | This compound |
| Flash Point | 87.77 °C | 3-Azido-1-propanol[3] |
| Explosive Limits | Forms explosive mixtures with air on intense heating | 3-Azido-1-propanol |
| Decomposition Temp. | Alkyl azides are relatively stable and decompose above ~175 °C | General Alkyl Azides |
Disposal Procedure: Chemical Neutralization via Staudinger Reduction
The Staudinger reduction is a mild and effective method for converting organic azides to amines, thereby neutralizing their explosive potential.[4][5] This reaction utilizes triphenylphosphine (PPh₃) to reduce the azide, producing the corresponding amine and triphenylphosphine oxide, a stable byproduct.[4]
Experimental Protocol: Staudinger Reduction of this compound
This protocol is adapted from general procedures for the Staudinger reduction of organic azides.[6][7] It is imperative to perform this procedure in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound (to be disposed of)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Addition funnel (optional, for larger quantities)
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve the this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The concentration should be kept dilute to manage the reaction exotherm. A concentration of 0.5 M or lower is recommended.
-
Addition of Triphenylphosphine: To the stirred solution of this compound in THF at room temperature, add triphenylphosphine (1.1 equivalents) in one portion. For larger quantities, a portion-wise or slow addition via an addition funnel is recommended. The reaction is often accompanied by the evolution of nitrogen gas.
-
Addition of Water: Add water (10.0 equivalents) to the reaction mixture.[6]
-
Controlled Heating: Gently heat the reaction mixture to a temperature of 65°C using a heating mantle.[6] Do not exceed this temperature. The thermal stability of alkyl azides is generally good below 175°C, but caution is paramount.
-
Reaction Monitoring: Stir the reaction at 65°C for 6-12 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting mixture, containing 1-aminopropane and triphenylphosphine oxide, is now significantly safer to handle.
-
-
Waste Collection:
-
Carefully transfer the reaction mixture to a designated hazardous waste container.
-
Rinse the reaction flask with a small amount of THF or another suitable solvent and add the rinsate to the waste container.
-
Clearly label the waste container with its contents (e.g., "1-aminopropane, triphenylphosphine oxide, THF, water").
-
-
Final Disposal: The neutralized waste should be disposed of through your institution's hazardous waste management program. Never pour the reaction mixture or any azide-containing solution down the drain. This can lead to the formation of explosive metal azides in the plumbing.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides guidance for the proper disposal of this compound on a laboratory scale. All procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place. A thorough risk assessment must be performed before commencing any of the procedures outlined. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal policies and procedures.
References
- 1. CAS 22293-25-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C3H7N3 | CID 12405072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Azido-1-propanol = 96 72320-38-8 [sigmaaldrich.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 1-Azidopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Azidopropane. Adherence to these procedures is essential to ensure a safe laboratory environment. Organic azides are energetic compounds that can be hazardous if mishandled. They can be sensitive to heat, shock, friction, and light, and may decompose explosively under certain conditions.
Core Safety Principles
When working with this compound, a thorough understanding of its potential hazards is crucial. Key safety considerations include:
-
Avoid Incompatible Materials: Never allow this compound to come into contact with acids, as this can form the highly toxic and explosive hydrazoic acid.[1] Similarly, avoid contact with heavy metals (e.g., copper, lead, silver) and their salts, which can form highly sensitive and explosive metal azides.[2]
-
Use Appropriate Solvents: Halogenated solvents such as dichloromethane and chloroform must not be used as reaction media with azides, as they can form explosive di- and tri-azidomethane.[2][3]
-
Work on a Small Scale: Especially when working with new or highly reactive azides, it is prudent to start with the smallest possible scale.[4]
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood.[4][5] For reactions with a higher risk of explosion, a blast shield should be used.[4]
-
Avoid Concentration: Do not concentrate azide-containing solutions by rotary evaporation or distillation.[3][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. While specific breakthrough time data for this compound is not readily available, double gloving with nitrile gloves is a common practice for handling organic azides.[5] For tasks with a higher risk of splash, consider using a more robust glove like SilverShield®. Always inspect gloves for integrity before use and change them immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles or a face shield must be worn at all times.[4][5] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Foot Protection | Closed-toe shoes are required. |
Note: Specific quantitative data on occupational exposure limits (OELs) for this compound are not established by major regulatory bodies. Therefore, it is crucial to handle it with the utmost care to minimize any potential exposure.
Experimental Protocols
1. Preparation and Handling:
-
Pre-use Inspection: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary safety equipment, including a blast shield if required, is in place.
-
Gather Materials: Use only non-metal spatulas (e.g., plastic or ceramic) for transferring solid azides to avoid the formation of shock-sensitive metal azides.[1][4]
-
Controlled Environment: Handle this compound in a fume hood, away from heat sources, direct light, and sources of friction or shock.[1][4]
-
Storage: Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials.[1][3] Storage at low temperatures (e.g., -18°C) in plastic amber containers is recommended for organic azides.[1]
2. Spill Cleanup:
-
Evacuate and Alert: In case of a small spill within a fume hood, alert others in the lab and the lab supervisor.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Collection: Carefully sweep up the absorbent material and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Large Spills: For large spills or spills outside of a fume hood, evacuate the laboratory immediately and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Untreated organic azides should never be disposed of directly. They must first be chemically neutralized. The Staudinger reduction is a widely accepted method for converting organic azides into stable amines.
Neutralization Protocol (Staudinger Reduction):
-
Reaction Setup: In a chemical fume hood, dissolve the this compound waste in a suitable solvent like tetrahydrofuran (THF).
-
Reagent Addition: Slowly add a solution of triphenylphosphine (at least one equivalent) in the same solvent to the azide solution. This reaction is exothermic and will evolve nitrogen gas, so the addition should be slow and controlled.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The completion of the reaction can be monitored by the cessation of nitrogen evolution.
-
Hydrolysis: Once the reaction is complete, slowly add water to the mixture to hydrolyze the intermediate aza-ylide to the corresponding amine (1-aminopropane) and triphenylphosphine oxide.
-
Waste Collection: The resulting mixture, now containing the much more stable amine, should be collected in a properly labeled hazardous waste container.
-
Final Disposal: The labeled waste container should be disposed of through the institution's official chemical waste program.[1]
Crucial Disposal "Don'ts":
-
DO NOT dispose of azide-containing waste down the drain. This can lead to the formation of explosive metal azides in the plumbing.[5]
-
DO NOT mix azide waste with acidic waste.[1]
-
DO NOT dispose of untreated azide waste in regular trash.
Workflow Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
